Zinterol Hydrochloride
説明
特性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUBJDWJFOMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37000-20-7 (Parent) | |
| Record name | Zinterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701000591 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38241-28-0, 79561-61-8 | |
| Record name | Zinterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinterol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZINTEROL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38241-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zinterol Hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Zinterol (B47285) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol hydrochloride is a potent and selective beta-2 adrenoceptor agonist.[1] As a member of the ethanolamine (B43304) class of compounds, it has been a valuable pharmacological tool for studying the roles of beta-2 adrenergic receptors in various physiological processes.[2] This technical guide provides a comprehensive overview of the molecular mechanism of action of Zinterol, detailing its engagement with the beta-2 adrenergic receptor and the subsequent intracellular signaling cascades. The guide also presents available quantitative data, outlines common experimental protocols for its study, and includes visualizations of key pathways and workflows.
Core Mechanism of Action: Selective Beta-2 Adrenergic Receptor Agonism
The primary mechanism of action of Zinterol is its selective binding to and activation of beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This interaction initiates a well-defined signaling pathway that ultimately leads to a cellular response, most notably smooth muscle relaxation.[3][4]
Upon binding to the beta-2 adrenergic receptor, Zinterol induces a conformational change in the receptor. This change facilitates the activation of an associated heterotrimeric Gs protein. The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the beta-gamma (Gβγ) subunits and interacts with and activates adenylyl cyclase, a membrane-bound enzyme.[4]
Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream protein targets, which mediates the final physiological effects. For instance, in bronchial smooth muscle, PKA phosphorylation leads to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation.[3][4]
In cardiac tissue, activation of the beta-2 adrenoceptor by Zinterol has also been shown to lead to the cAMP-dependent phosphorylation of proteins that regulate contractility and relaxation, such as troponin I and phospholamban.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of Zinterol.
| Parameter | Value | System/Condition | Reference |
| EC50 (ICa) | 2.2 nM | Cardiac myocytes | [1] |
| Contractile Force | 2.5-fold increase | Human atrium (10 µM Zinterol) | [5] |
| Relaxation t1/2 | 18% reduction | Human atrium (10 µM Zinterol) | [5] |
| Phospholamban Phosphorylation | 0.4 ± 0.1 pmol P/mg | Human atrium | [5] |
| In Vivo Effect | Dose | Animal Model | Observation | Reference |
| Ventricular Arrhythmias | 2.5 µg/kg i.v. | Heart failure rabbits | Induction of premature ventricular complexes and ventricular tachycardia | [1] |
| Behavioral Effects | 0.1-1 mg/kg | Rats | Decreased response rate and increased reinforcement rate | [6] |
| Locomotor Activity | 0.3-10 mg/kg | Rats | Significant reduction in locomotor activity | [6] |
| Receptor Downregulation | 10 mg/kg, IP (repeated) | Rats | Reduced density of beta-adrenergic receptors in cerebral cortex and cerebellum | [6] |
Experimental Protocols
The characterization of Zinterol's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity and selectivity of Zinterol for adrenergic receptor subtypes.
-
Objective: To quantify the affinity (Ki) of Zinterol for beta-1 and beta-2 adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Isolation of cell membranes from tissues or cell lines expressing the target receptors.
-
Incubation: Incubation of the membranes with a constant concentration of a radiolabeled antagonist (e.g., (-)-[125I]cyanopindolol) and varying concentrations of unlabeled Zinterol.
-
Separation: Separation of bound and free radioligand by rapid filtration.
-
Quantification: Measurement of the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculation of the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays: Adenylyl Cyclase Activation
These assays measure the functional consequence of receptor activation by quantifying the production of the second messenger, cAMP.
-
Objective: To determine the potency (EC50) and efficacy of Zinterol in stimulating adenylyl cyclase activity.
-
Methodology:
-
Cell Culture/Membrane Preparation: Use of whole cells or membrane preparations expressing the beta-2 adrenergic receptor.
-
Stimulation: Treatment of the cells or membranes with varying concentrations of Zinterol in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: Quantification of the accumulated cAMP using methods such as competitive binding assays (e.g., radioimmunoassay - RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: Plotting the concentration-response curve to determine the EC50 and maximal response.
-
In Vivo Studies
Animal models are employed to investigate the physiological and behavioral effects of Zinterol.
-
Objective: To assess the cardiovascular, respiratory, and central nervous system effects of Zinterol.
-
Methodology:
-
Cardiovascular Models: Anesthetized animals (e.g., cats, rabbits) are instrumented to monitor heart rate, blood pressure, and cardiac electrical activity (ECG) following intravenous administration of Zinterol.[1]
-
Behavioral Models: Rodents (e.g., rats) are administered Zinterol, and changes in locomotor activity and performance in operant conditioning paradigms are measured to assess central nervous system effects.[6]
-
Conclusion
This compound serves as a selective agonist for the beta-2 adrenergic receptor. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to a variety of physiological responses, most notably smooth muscle relaxation. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of Zinterol's pharmacological profile and the broader role of beta-2 adrenergic signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride: An In-depth Technical Guide on a Selective β2-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol (B47285) hydrochloride is a potent and selective β2-adrenoceptor agonist, a class of drugs pivotal in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] By selectively targeting the β2-adrenoceptors, Zinterol stimulates bronchodilation and relaxation of airway smooth muscle. This technical guide provides a comprehensive overview of the pharmacological properties of Zinterol Hydrochloride, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies for its characterization.
Chemical and Physical Properties
This compound is the hydrochloride salt of Zinterol. Its chemical structure and properties are summarized below.
| Property | Value |
| Systematic Name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide hydrochloride |
| Molecular Formula | C₁₉H₂₇ClN₂O₄S |
| Molecular Weight | 414.9 g/mol |
| Synonyms | MJ 9184-1, Zinterol HCl, NSC-284704 |
| Chemical Structure | SMILES: CC(C)(Cc1ccccc1)NCC(c2ccc(c(c2)NS(=O)(=O)C)O)O.Cl |
Pharmacological Profile
Zinterol is characterized by its high affinity and functional selectivity for the β2-adrenoceptor subtype over the β1-adrenoceptor subtype. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects that can be mediated by β1-adrenoceptor stimulation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro studies on human cardiac tissue.
Table 1: Functional Potency and Efficacy of this compound in Human Atrium
| Parameter | Value | Tissue/Assay | Reference |
| EC₅₀ (Positive Inotropic Effect) | 3 nM | Isolated human atrial strips | [2] |
| EC₅₀ (Lusitropic Effect) | 2 nM | Isolated human atrial strips | [2] |
| EC₅₀ (Adenylyl Cyclase Stimulation) | 30 nM | Human atrial homogenates | [2] |
| Intrinsic Activity (Adenylyl Cyclase) | 0.75 (relative to Isoprenaline) | Human atrial homogenates | [2] |
Table 2: Adrenoceptor Binding Affinity of Zinterol
| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue | Reference |
| β2-Adrenoceptor | Higher affinity | (-)-[¹²⁵I]cyanopindolol | Human atrium | [2] |
| β1-Adrenoceptor | Lower affinity | (-)-[¹²⁵I]cyanopindolol | Human atrium | [2] |
Note: Specific Ki values for Zinterol at β1 and β2 adrenoceptors were not available in the reviewed literature. The available data qualitatively demonstrates higher affinity for the β2 subtype.
Mechanism of Action: The β2-Adrenoceptor Signaling Pathway
Zinterol exerts its effects by activating the β2-adrenoceptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade, leading to the physiological responses of smooth muscle relaxation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Adrenoceptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of Zinterol for β1- and β2-adrenoceptors.
Detailed Methodology:
-
Membrane Preparation: Human atrial tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Competitive Binding Assay: Membranes are incubated with a fixed concentration of the non-selective β-adrenoceptor radioligand (-)-[¹²⁵I]cyanopindolol and varying concentrations of unlabeled Zinterol. To differentiate between β1 and β2 binding, parallel experiments are conducted in the presence of a high concentration of a β1-selective antagonist (e.g., CGP 20712A) to isolate binding to β2-adrenoceptors, or a β2-selective antagonist (e.g., ICI 118,551) to isolate binding to β1-adrenoceptors.
-
Incubation and Filtration: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing and Radioactivity Measurement: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of Zinterol to generate a competition curve. The IC₅₀ (the concentration of Zinterol that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol outlines the measurement of adenylyl cyclase activity in response to Zinterol stimulation.
Detailed Methodology:
-
Tissue Homogenate Preparation: Human atrial tissue is homogenized in a buffer containing agents to preserve enzyme activity.
-
Adenylyl Cyclase Assay: The homogenate is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), GTP (to facilitate G-protein activation), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of Zinterol.
-
Incubation and Termination: The reaction is carried out at 37°C for a defined period and then terminated, typically by heating.
-
cAMP Quantification: The amount of cAMP produced is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is constructed by plotting the amount of cAMP produced against the concentration of Zinterol. The EC₅₀ (the concentration of Zinterol that produces 50% of the maximal response) and the intrinsic activity (relative to a full agonist like isoprenaline) are determined from this curve.
Isolated Tissue Contractility Studies
This protocol describes the measurement of the inotropic (force of contraction) and lusitropic (rate of relaxation) effects of Zinterol on isolated cardiac tissue.
Detailed Methodology:
-
Tissue Preparation: Strips of human atrial muscle are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Experimental Setup: The muscle strips are attached to a force transducer to measure isometric contractions. The tissues are electrically stimulated at a constant frequency (e.g., 1 Hz).
-
Drug Administration: After an equilibration period, Zinterol is added to the organ bath in a cumulative manner, with each concentration allowed to reach a steady-state effect before the next addition.
-
Data Recording and Analysis: The force of contraction, time to peak tension, and time to 50% relaxation are continuously recorded. Dose-response curves are constructed, and the EC₅₀ values for the positive inotropic and lusitropic effects are determined. To confirm β2-adrenoceptor selectivity, experiments can be repeated in the presence of selective β1- and β2-adrenoceptor antagonists.[2]
Conclusion
This compound is a well-characterized selective β2-adrenoceptor agonist with potent functional effects. Its selectivity for the β2-adrenoceptor, demonstrated through both binding and functional assays, makes it a valuable tool for research into the physiological and pathological roles of this receptor subtype. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological evaluation of Zinterol and other β2-adrenoceptor agonists. Further research to quantify the precise binding affinity (Ki) at different adrenoceptor subtypes would provide a more complete picture of its selectivity profile.
References
- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride: A Technical Guide to its Pharmacological Profile and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Zinterol Hydrochloride is a chemical entity belonging to the class of phenylethanolamines, which are known for their adrenergic activities. As a selective β2-adrenoceptor agonist, Zinterol has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways, leading to muscle relaxation and subsequent bronchodilation.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-[5-[2-[(1,1-dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide hydrochloride |
| Code Name | MJ-9184 |
| Molecular Formula | C₁₉H₂₆N₂O₄S · HCl |
| Molecular Weight | 414.95 g/mol |
| CAS Number | 38241-28-0 |
Synthesis
While the original, detailed synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on the known synthesis of similar phenylethanolamine derivatives. The general approach would likely involve the following key steps:
Caption: Generalized synthetic workflow for a phenylethanolamine derivative like Zinterol.
Pharmacological Profile
Mechanism of Action
Zinterol is a selective agonist for β2-adrenergic receptors. The binding of Zinterol to these G-protein coupled receptors (GPCRs) on airway smooth muscle cells initiates a signaling cascade.
Caption: Signaling pathway of Zinterol via the β2-adrenergic receptor.
This activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.
Pharmacological Data
Quantitative data for Zinterol is limited in readily available literature. However, comparative data for other β2-agonists are provided for context.
| Compound | Receptor | Assay Type | Value | Unit |
| Zinterol | β2-Adrenoceptor | Functional (ICa increase) | 2.2 | nM (EC₅₀) |
| Salbutamol | β2-Adrenoceptor | Binding | 158 | nM (Ki) |
| Formoterol | β2-Adrenoceptor | Binding | 1.6 | nM (Ki) |
| Salmeterol | β2-Adrenoceptor | Binding | 3.2 | nM (Ki) |
Experimental Protocols
In Vitro Evaluation: cAMP Accumulation Assay
This protocol describes a method to determine the ability of a test compound like Zinterol to stimulate cAMP production in cells expressing the β2-adrenergic receptor.
Objective: To quantify the EC₅₀ of Zinterol for cAMP production.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
IBMX (phosphodiesterase inhibitor).
-
Forskolin (positive control).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture HEK293-β2AR cells to 80-90% confluency.
-
Cell Plating: Seed cells into a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also prepare solutions of a positive control (e.g., Isoproterenol) and a vehicle control.
-
Assay: a. Remove culture medium from the wells and wash with assay buffer. b. Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 10 minutes at 37°C. c. Add 50 µL of the Zinterol dilutions or controls to the respective wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Evaluation: Bronchodilator Activity in a Guinea Pig Model
This protocol outlines a method to assess the bronchodilator effect of Zinterol in an animal model of bronchoconstriction.
Objective: To evaluate the protective effect of Zinterol against a bronchoconstrictor agent.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
This compound solution for administration (e.g., inhalation or intravenous).
-
Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine).
-
Anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Whole-body plethysmograph.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and place it in the whole-body plethysmograph. Monitor baseline respiratory parameters (e.g., tidal volume, respiratory rate, and Penh - enhanced pause).
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., aerosolized inhalation for a set period).
-
Bronchoconstriction Challenge: After a predetermined time following compound administration, challenge the animal with an aerosolized bronchoconstrictor agent (e.g., histamine at 100 µg/mL).
-
Measurement of Airway Response: Continuously record respiratory parameters for a defined period after the challenge.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor-induced increase in Penh by Zinterol compared to the vehicle control.
Caption: Experimental workflow for in vivo evaluation of a bronchodilator.
Conclusion
This compound is a potent and selective β2-adrenoceptor agonist with demonstrated pharmacological activity. While specific details of its discovery and synthesis are not widely published, its mechanism of action and methods for its pharmacological evaluation are well-understood within the context of β2-agonist drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with Zinterol or developing novel compounds targeting the β2-adrenergic receptor for the treatment of respiratory diseases. Further research to fully characterize its in vivo efficacy, safety profile, and pharmacokinetic properties would be necessary for any potential clinical development.
Early Research on Zinterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinterol (B47285) Hydrochloride is a potent and selective β2-adrenoceptor agonist that has been the subject of early research to elucidate its pharmacological properties and potential therapeutic applications. This technical guide provides an in-depth overview of the foundational studies on Zinterol, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cardiovascular and respiratory pharmacology.
Introduction
Zinterol is a beta-adrenergic agonist with a chemical structure based on soterenol (B1681963) and phentermine.[1] It has been primarily investigated for its selective activation of β2-adrenergic receptors, which are key targets for bronchodilators used in the treatment of respiratory conditions like asthma.[2] Early studies focused on characterizing its effects on various physiological systems, including the cardiovascular, respiratory, and central nervous systems, and understanding its underlying signaling pathways.
Pharmacological Profile
Zinterol is recognized as a potent and selective β2-adrenoceptor agonist.[3] Its primary mechanism of action involves the activation of β2-adrenergic receptors, leading to a cascade of intracellular events.
Mechanism of Action
Activation of the β2-adrenergic receptor by Zinterol initiates a well-defined signaling pathway. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G protein (Gs). This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the physiological response, such as smooth muscle relaxation in the airways.[4] Interestingly, there is also evidence suggesting that the β2-adrenoceptor can couple to inhibitory G proteins (Gi), which can modulate the signaling cascade.[4]
Quantitative Data
The following tables summarize the key quantitative findings from early research studies on this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Species/Tissue | Reference |
| EC50 (ICa) | 2.2 nM | Cardiac myocytes | [3] |
| EC50 (Positive Inotropic Effect) | 3 nM | Human atrium | [5] |
| EC50 (Lusitropic Effect) | 2 nM | Human atrium | [5] |
| EC50 (Adenylyl Cyclase Stimulation) | 30 nM | Human atrium | [5] |
| Intrinsic Activity (Adenylyl Cyclase) | 0.75 (relative to Isoprenaline) | Human atrium | [5] |
Table 2: In Vivo Cardiovascular Effects in Rats (Isolated Perfused Heart)
| Parameter | Agonist | Effect | Reference |
| Left Ventricular Developed Pressure (LVDP) | Zinterol (β2) | Dose-dependent increase | [6] |
| dP/dt | Zinterol (β2) | Dose-dependent increase | [6] |
| Heart Rate (HR) | Zinterol (β2) | Dose-dependent increase | [6] |
| Myocardial Oxygen Consumption (MVO2) | Zinterol (β2) | Dose-dependent increase | [6] |
Table 3: In Vivo Central Nervous System Effects in Rats
| Parameter | Dose Range | Effect | Reference |
| Response Rate (DRL schedule) | 0.1 - 1 mg/kg | Dose-dependent decrease | [7] |
| Reinforcement Rate (DRL schedule) | 0.1 - 1 mg/kg | Dose-dependent increase | [7] |
| Locomotor Activity | 0.3 - 10 mg/kg | Dose-dependent reduction | [7] |
| β-adrenergic receptor density (Cerebral Cortex & Cerebellum) | 10 mg/kg (repeated) | Reduction | [7] |
Experimental Protocols
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate the production of cAMP in a cell membrane preparation.
Representative Protocol:
-
Membrane Preparation: Cell membranes overexpressing the β2-adrenergic receptor are prepared.
-
Incubation: The cell membranes are incubated with varying concentrations of this compound in the presence of ATP (the substrate for adenylyl cyclase) and other modulators like GTP.
-
cAMP Measurement: The amount of cAMP produced is quantified. This can be done using various methods, including a Capillary Electrophoresis-Ultraviolet (CE-UV) assay or a traditional radiochemical assay.[8]
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be determined.
In Vivo Bronchodilator Activity in Guinea Pigs
This model is used to assess the ability of a compound to protect against bronchoconstriction induced by an agent like histamine.
Representative Protocol:
-
Animal Preparation: Guinea pigs are pre-treated with the test compound (this compound) or a vehicle control.
-
Induction of Bronchoconstriction: The animals are exposed to an aerosol of a bronchoconstricting agent, such as histamine.
-
Observation: The time until the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is measured.
-
Data Analysis: The protective effect of the test compound is determined by comparing the pre-convulsion time in the treated group to the control group. A longer time to convulsion indicates a bronchodilator effect.
Cardiovascular Effects in Isolated Perfused Rat Heart (Langendorff Preparation)
This ex vivo model allows for the direct assessment of a compound's effects on cardiac function without the influence of systemic physiological factors.
Representative Protocol:
-
Heart Isolation: A rat heart is isolated and mounted on a Langendorff apparatus, which allows for retrograde perfusion of the coronary arteries with a physiological salt solution.
-
Drug Administration: this compound is administered in a dose-dependent manner into the perfusion solution.
-
Measurement of Cardiac Parameters: Various cardiac function parameters are continuously monitored, including:
-
Left Ventricular Developed Pressure (LVDP)
-
The rate of pressure change (dP/dt)
-
Heart Rate (HR)
-
Myocardial Oxygen Consumption (MVO2)[6]
-
-
Data Analysis: The changes in these parameters in response to the drug are recorded and analyzed to determine its inotropic (contractility) and chronotropic (heart rate) effects.
Discussion and Future Directions
Early research on this compound has established its profile as a potent and selective β2-adrenoceptor agonist with significant effects on the cardiovascular and central nervous systems. The available data indicate its potential as a bronchodilator. However, a comprehensive understanding of its pharmacokinetic profile, including its half-life, clearance, and volume of distribution, is still lacking. Most drugs are considered to have a negligible effect after four-to-five half-lives.[2]
Future research should focus on obtaining the full pharmacokinetic parameters of Zinterol to better predict its in vivo behavior and dosing regimens. Further in-depth studies on its bronchodilator efficacy, particularly in comparison to other established β2-agonists, would be beneficial for defining its therapeutic potential. The exploration of its central nervous system effects also warrants further investigation to understand the full scope of its pharmacological activity.
Conclusion
This compound is a selective β2-adrenergic agonist with well-documented effects on cardiac function and the central nervous system in early studies. Its mechanism of action through the cAMP signaling pathway is consistent with other drugs in its class. While the available data provide a strong foundation, further research is necessary to fully characterize its bronchodilator efficacy and pharmacokinetic profile to support its potential development as a therapeutic agent.
References
- 1. Discriminating measures of bronchodilator drug efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Characterization of alpha- and beta-adrenergic agonist stimulation of adenylate cyclase activity in human epidermal keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporal dynamics of inotropic, chronotropic, and metabolic responses during beta1- and beta2-AR stimulation in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Zinterol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinterol Hydrochloride is a potent and selective beta-2 adrenoceptor (β2-AR) agonist. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic effects, and available pharmacokinetic insights. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed experimental methodologies and a summary of quantitative data. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of Zinterol's interactions at the molecular and cellular levels.
Introduction
This compound is a sympathomimetic amine that has been instrumental in the study of β-adrenergic receptor function, particularly the β2 subtype. Its selectivity makes it a valuable tool for dissecting the physiological and pathological roles of β2-AR signaling in various tissues, including cardiac and smooth muscle. This guide synthesizes the current knowledge on Zinterol, presenting its pharmacological characteristics in a structured and detailed manner.
Mechanism of Action
This compound exerts its effects primarily through the activation of β2-adrenoceptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.
Interestingly, in some cellular contexts, such as murine cardiac myocytes, the β2-AR has been shown to couple to an inhibitory G-protein (Gi) in addition to Gs. This dual coupling can lead to a more complex and nuanced cellular response, potentially attenuating the classic Gs-mediated signaling.
Signaling Pathway Diagram
Zinterol Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability properties of Zinterol Hydrochloride. The information is intended to support research, drug development, and formulation activities by providing key data and methodologies.
Solubility Properties
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility |
| Deionized Water | ≤ 2 mg/mL |
| DMSO | ≥ 15 mg/mL |
Note: The limited availability of public data on aqueous solubility necessitates experimental determination for specific formulation development.
Experimental Protocol for Solubility Determination
To determine the aqueous solubility of this compound as a function of pH, a standardized shake-flask method can be employed.
Objective: To determine the equilibrium solubility of this compound in buffered aqueous solutions across a physiologically relevant pH range.
Materials:
-
This compound powder
-
Buffered solutions (e.g., phosphate, citrate) at various pH values (e.g., 2, 4, 6, 7.4, 8)
-
Calibrated pH meter
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing a buffered solution of a specific pH.
-
Ensure enough solid is present to achieve saturation.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to remove any remaining suspended solids.
-
-
Analysis:
-
Accurately dilute the clear supernatant with the appropriate mobile phase for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
-
Data Reporting:
-
The solubility at each pH is reported in mg/mL or molarity.
-
Stability Properties
This compound is reported to be stable under normal storage conditions. However, it can be susceptible to degradation under stress conditions such as exposure to harsh pH, oxidizing agents, and light.
General Stability Profile
-
Normal Conditions: Stable.
-
Acidic/Basic Conditions: Can undergo hydrolysis in highly acidic or basic environments.
-
Oxidizing Conditions: Incompatible with strong oxidizing agents.
-
Storage Recommendations: Store in a dry, cool, and well-ventilated place, protected from light.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/DAD system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Withdraw samples at different time points, neutralize, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Maintain the solution at room temperature or elevated temperature for a specified period.
-
Withdraw samples, neutralize, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time intervals by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat in a calibrated oven (e.g., at 70°C).
-
Analyze the powder at different time points by dissolving it in a suitable solvent and injecting it into the HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the solution by HPLC.
-
Analysis of Degradation:
-
The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
-
LC-MS analysis is performed on the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.
Below is a generalized workflow for conducting a forced degradation study.
Biological Activity and Signaling Pathway
This compound is a potent and selective agonist of the β2-adrenergic receptor. Its biological effects are mediated through the activation of this G-protein coupled receptor (GPCR) and the subsequent downstream signaling cascade.
Mechanism of Action
Upon binding to the β2-adrenergic receptor, Zinterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response.
The following diagram illustrates the β2-adrenergic receptor signaling pathway initiated by Zinterol.
Experimental Protocol for Assessing β2-Adrenergic Receptor Activation
Objective: To measure the functional activation of the β2-adrenergic receptor by this compound through the quantification of intracellular cAMP levels.
Materials:
-
Cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Isoproterenol (a non-selective β-agonist, as a positive control)
-
Propranolol (B1214883) (a β-blocker, as a negative control)
-
Cell culture medium and supplements
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer
-
Multi-well plates
Methodology:
-
Cell Culture and Seeding:
-
Culture the β2-adrenergic receptor-expressing cells under standard conditions.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, isoproterenol, and propranolol in assay buffer.
-
Aspirate the cell culture medium and wash the cells with assay buffer.
-
Add the different concentrations of the compounds to the cells. Include a vehicle control. For antagonist testing, pre-incubate cells with propranolol before adding Zinterol.
-
-
Incubation:
-
Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the compound solutions and lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP assay to quantify the amount of intracellular cAMP in each well.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) value to determine the potency of this compound.
-
This in-depth guide provides a foundational understanding of the solubility and stability properties of this compound, along with detailed experimental protocols for their investigation. For further in-depth analysis, it is recommended to consult specialized pharmaceutical analytical literature and conduct tailored experimental studies.
Investigating the Bronchodilatory Effects of Zinterol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bronchodilatory effects of Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its investigation. Visual diagrams of the signaling pathway and experimental workflow are included to facilitate understanding.
Introduction
This compound is a sympathomimetic amine that exhibits high selectivity for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Activation of these receptors leads to bronchodilation, making Zinterol a compound of significant interest in the research and development of treatments for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide serves as a technical resource for professionals investigating the pharmacological properties of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its bronchodilatory effect by acting as an agonist at β2-adrenergic receptors on airway smooth muscle cells.[1][2] The binding of Zinterol to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle relaxation.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains.
-
Smooth Muscle Relaxation: The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.
Figure 1: this compound Signaling Pathway.
Quantitative Data
| Parameter | Tissue | Value | Reference |
| EC50 for Inotropic Effects | Human Atrium | 3 nM | [2] |
| EC50 for Lusitropic Effects | Human Atrium | 2 nM | [2] |
| EC50 for Adenylyl Cyclase Stimulation | Human Atrium | 30 nM | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
These values from human cardiac tissue demonstrate the high potency of Zinterol in activating the β2-adrenergic signaling pathway. It is anticipated that Zinterol would exhibit similar high potency in inducing relaxation of airway smooth muscle. Further studies, as outlined in the experimental protocols below, are required to determine the specific dose-response relationship for its bronchodilatory effects.
Experimental Protocols
The following protocols describe standard in vitro methods for investigating the bronchodilatory effects of this compound on isolated airway smooth muscle.
In Vitro Organ Bath Study for Airway Smooth Muscle Relaxation
This protocol details the methodology for assessing the relaxant effects of this compound on pre-contracted guinea pig tracheal rings, a widely used model for studying bronchodilators.
4.1.1. Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)
-
Carbachol (B1668302) or Histamine (B1213489) (for inducing contraction)
-
This compound (test compound)
-
Propranolol (to block β1-adrenergic receptors, optional)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
4.1.2. Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig by cervical dislocation.
-
Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Cut the cartilage opposite the trachealis muscle to form a tracheal strip.
-
-
Mounting the Tissue:
-
Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g to each strip and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Inducing Contraction:
-
After equilibration, induce a sustained contraction of the tracheal strips using a submaximal concentration of a contractile agent such as carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).
-
Allow the contraction to stabilize.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next higher concentration.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.
-
Plot the percentage relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value and the maximum relaxation (Emax) from the dose-response curve using non-linear regression analysis.
-
Figure 2: In Vitro Organ Bath Experimental Workflow.
Conclusion
This compound is a potent and selective β2-adrenoceptor agonist with a well-defined mechanism of action that leads to smooth muscle relaxation. The quantitative data from cardiac tissue suggests a high potency, which is expected to translate to significant bronchodilatory effects. The provided experimental protocols offer a robust framework for the in-depth investigation of these effects. Further research focusing on generating specific dose-response data in airway smooth muscle is crucial for fully characterizing the therapeutic potential of this compound in respiratory diseases.
References
Zinterol Hydrochloride and the cAMP Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinterol hydrochloride is a potent and selective β2-adrenoceptor agonist utilized in research to investigate adrenergic signaling pathways.[1] Its primary mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. This guide provides a detailed overview of this compound's role in the cAMP pathway, including its mechanism of action, quantitative data on its activity, and standardized experimental protocols for its study.
Introduction
This compound is a valuable pharmacological tool for dissecting the intricacies of β2-adrenergic receptor signaling. As a selective agonist, it allows for the specific stimulation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events. The canonical pathway activated by this compound is the Gs-adenylyl cyclase-cAMP pathway, which plays a pivotal role in numerous physiological processes. Understanding the interaction of this compound with this pathway is crucial for research in areas such as cardiovascular and pulmonary physiology.
Mechanism of Action
This compound exerts its effects by binding to and activating the β2-adrenoceptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein undergoes a conformational change, releasing its GDP and binding GTP. The activated Gαs subunit then dissociates and interacts with adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, which converts ATP into cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the cellular response.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from various studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (Positive Inotropic Effect) | 3 nM | Human Atrial Strips | [2] |
| EC50 (Lusitropic Effect) | 2 nM | Human Atrial Strips | [2] |
| EC50 (Adenylyl Cyclase Stimulation) | 30 nM | Human Atrial Homogenates | [2] |
| EC50 (ICa Increase) | 2.2 nM | Frog Ventricular Myocytes | [3] |
| Intrinsic Activity (vs. Isoprenaline) | 0.75 | Human Atrial Homogenates | [2] |
Table 2: Receptor Binding and Antagonism
| Parameter | Value | Antagonist | Cell/Tissue Type | Reference |
| EC50 Shift with ICI 118551 (50 nM) | to 1 µM | ICI 118551 | Human Atrial Strips | [2] |
| KB of ICI 118,551 | 5.2 +/- 1.6 x 10^-9 M | ICI 118,551 | Human Ventricular Myocardium | [2] |
Experimental Protocols
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to stimulate the production of cAMP from ATP by adenylyl cyclase in membrane preparations.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Reaction: Incubate the membrane preparation with varying concentrations of this compound in the presence of ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a GTP source.
-
cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available kits based on fluorescence or luminescence.
-
Data Analysis: Plot the concentration of this compound against the measured adenylyl cyclase activity to determine the EC50 and maximal stimulation.
cAMP Accumulation Assay in Whole Cells
This assay quantifies the increase in intracellular cAMP levels in response to this compound stimulation in intact cells.
Methodology:
-
Cell Culture: Plate cells expressing the β2-adrenoceptor (e.g., CHO or HEK293 cells) in multi-well plates and grow to a suitable confluency.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, stimulate the cells with a range of this compound concentrations for a defined period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method as described in the adenylyl cyclase assay.
-
Data Analysis: Generate a dose-response curve to calculate the EC50 of this compound for cAMP accumulation.
Radioligand Binding Assay
This assay is used to determine the affinity of this compound for the β2-adrenoceptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes containing the β2-adrenoceptor as described previously.
-
Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and increasing concentrations of unlabeled this compound.
-
Separation and Counting: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the concentration of this compound against the percentage of specific binding of the radioligand. This allows for the calculation of the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a powerful research tool for investigating the β2-adrenoceptor-mediated cAMP signaling pathway. Its selectivity and potency make it ideal for studying the downstream effects of cAMP production in various cell types and tissues. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the pharmacological properties of this compound and its impact on this crucial signaling cascade.
References
- 1. Desensitization of beta-adrenergic receptor-coupled adenylate cyclase activity. Differences following exposure of cells to two full agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-2 adrenergic activation of L-type Ca++ current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zinterol Hydrochloride Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol hydrochloride is a potent and selective β2-adrenoceptor agonist. It is a valuable pharmacological tool for studying the β2-adrenergic signaling pathway and for the screening and characterization of novel β2-adrenergic receptor modulators. Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This application note provides a detailed protocol for determining the dose-response relationship of this compound by measuring cAMP accumulation in a cell-based assay.
Mechanism of Action
This compound selectively binds to and activates β2-adrenergic receptors. This binding event promotes the coupling of the receptor to the stimulatory G-protein (Gs). The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a wide range of physiological responses.
Data Presentation
The following table summarizes representative quantitative data from a this compound dose-response experiment measuring cAMP accumulation in HEK293 cells.
| Zinterol HCl Concentration (nM) | % Maximal Response (cAMP Accumulation) |
| 0.01 | 2.5 |
| 0.1 | 15.8 |
| 1 | 45.2 |
| 10 | 85.1 |
| 30 | 95.0 |
| 100 | 98.9 |
| 1000 | 100.0 |
| EC50 | ~2.2 nM |
Note: The data presented are for illustrative purposes and may vary depending on the cell line, assay conditions, and specific reagents used. An EC50 value of 2.2 nM has been reported for Zinterol in increasing ICa in a concentration-dependent manner[1]. Another study reported an EC50 of 30 nM for Zinterol in stimulating adenylyl cyclase activity[2].
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in DMSO at a concentration of ≥15 mg/mL. For cell culture experiments, it is recommended to use sterile, cell culture-grade DMSO.
-
Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 414.95 g/mol ), dissolve 4.15 mg in 1 mL of DMSO.
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for this compound Dose-Response Curve using a cAMP Assay (e.g., LANCE® Ultra cAMP Kit)
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
HEK293 cells (or another suitable cell line expressing the β2-adrenergic receptor)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., HBSS with 5 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)
-
White, opaque 384-well microplates
-
Multichannel pipettes and sterile pipette tips
-
TR-FRET capable plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer at a predetermined optimal cell density (e.g., 500-2000 cells per well for a 384-well plate).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). The final concentration range should typically span from picomolar to micromolar to capture the full dose-response curve. A common starting point is a top concentration of 10 µM, followed by 1:10 serial dilutions.
-
-
Cell Stimulation:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the this compound serial dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents. For the LANCE® Ultra cAMP kit, this involves preparing the Eu-cAMP tracer and ULight™-anti-cAMP antibody solutions.
-
Add 5 µL of the Eu-cAMP tracer solution to each well.
-
Add 5 µL of the ULight™-anti-cAMP solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET capable plate reader at the appropriate wavelengths (e.g., excitation at 320 or 340 nm, and emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
-
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
References
Application Notes and Protocols for In Vivo Administration of Zinterol Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol (B47285) Hydrochloride is a potent and selective β2-adrenoceptor agonist that has been utilized in various pharmacological studies to investigate the roles of the β2-adrenergic system.[1] These application notes provide detailed protocols for the in vivo administration of Zinterol Hydrochloride in rodent models, focusing on its effects on the cardiovascular and central nervous systems. The information is intended to guide researchers in designing and executing robust and reproducible preclinical studies.
Mechanism of Action
Zinterol acts as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors. Upon binding, it primarily stimulates the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. In cardiac myocytes, β2-adrenergic receptor activation can also couple to the inhibitory G alpha subunit (Gαi), which can modulate the signaling cascade.[1][2][3]
Signaling Pathway of Zinterol at the β2-Adrenergic Receptor
Caption: this compound signaling pathway via the β2-adrenergic receptor.
Quantitative Data from Rodent Studies
The following tables summarize the quantitative effects of this compound administration in rodent models.
Table 1: Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, IP) | Animal Model | % Decrease in Locomotor Activity (Mean ± SEM) | Antagonist Blockade | Reference |
| 0.1 | Sprague-Dawley Rats | Not significant | Not tested | [4] |
| 0.3 | Sprague-Dawley Rats | Significant decrease | Propranolol | [4] |
| 1.0 | Sprague-Dawley Rats | Significant decrease | Propranolol | [4] |
| 3.0 | Sprague-Dawley Rats | Significant decrease | Not tested | [4] |
| 10.0 | Sprague-Dawley Rats | Significant decrease | Not tested | [4] |
Note: Repeated administration of a high dose (10 mg/kg, IP) has been shown to reduce the density of beta-adrenergic receptors in the cerebral cortex and cerebellum of rats.[4]
Table 2: Inotropic and Chronotropic Effects of Zinterol in Isolated Perfused Rat Hearts
| Concentration | Parameter | Response | Reference |
| Dose-dependent | Left Ventricular Developed Pressure (LVDP) | Increase | [5] |
| Dose-dependent | dP/dt (Rate of pressure change) | Increase | [5] |
| Dose-dependent | Heart Rate (HR) | Increase | [5] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats Following Intraperitoneal Administration of this compound
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Standard rodent cages
-
Open field activity monitoring system
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment. House animals individually to prevent social interaction from influencing locomotor activity. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0, and 10.0 mg/ml for a 1 ml/kg injection volume). Prepare fresh on the day of the experiment.
-
Experimental Groups: Randomly assign animals to treatment groups: Vehicle (saline) and this compound (0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg).
-
Administration: Administer the assigned treatment via intraperitoneal (IP) injection.
-
Locomotor Activity Assessment: Immediately after injection, place each rat in the center of the open field arena. Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.
Protocol 2: Evaluation of Cardiovascular Parameters in Conscious Rats
Objective: To measure the effects of this compound on heart rate and blood pressure in conscious, freely moving rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats instrumented with radiotelemetry transmitters for cardiovascular monitoring
-
Data acquisition system for radiotelemetry
-
Syringes and needles (25-27 gauge)
Procedure:
-
Surgical Instrumentation: Surgically implant radiotelemetry transmitters in rats to allow for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week post-surgery.
-
Baseline Recording: On the day of the experiment, record baseline cardiovascular parameters for at least 60 minutes before any treatment administration.
-
Drug Preparation: Prepare this compound solutions in sterile saline as described in Protocol 1.
-
Administration: Administer the vehicle or this compound at the desired doses via IP injection.
-
Post-treatment Monitoring: Continuously record heart rate and blood pressure for at least 2-3 hours post-injection.
-
Data Analysis: Calculate the change from baseline for heart rate and mean arterial pressure for each animal. Compare the responses between treatment groups using appropriate statistical analyses.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. β2-Adrenergic receptor signaling in the cardiac myocyte is modulated by interactions with CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal dynamics of inotropic, chronotropic, and metabolic responses during beta1- and beta2-AR stimulation in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays with Zinterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol Hydrochloride is a potent and selective β2-adrenoceptor agonist, making it a valuable tool for in vitro studies of β2-adrenergic receptor signaling and its downstream effects.[1] Due to its enhanced water solubility and stability, the hydrochloride salt of Zinterol is frequently utilized in research settings.[1] The primary mechanism of action for Zinterol involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[2][3][4][5] This signaling cascade plays a crucial role in a variety of physiological processes and is a key area of investigation in numerous fields, including cardiovascular research and drug discovery.
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to characterize its pharmacological activity and cellular effects. The included methodologies cover the assessment of receptor binding, second messenger accumulation, and cell viability.
Data Presentation
The following tables summarize the quantitative data available for Zinterol in various in vitro systems. This information is critical for designing experiments and interpreting results.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Inotropic Effect | Human Atrial Strips | EC50 | 3 nM | [2] |
| Lusitropic Effect | Human Atrial Strips | EC50 | 2 nM | [2] |
| Adenylyl Cyclase Activation | Human Atrial Homogenates | EC50 | 30 nM | [2] |
| Calcium Current (ICa) Increase | Cardiac Myocytes | EC50 | 2.2 nM | [1] |
| cAMP Accumulation | CHO-K1 cells expressing human β3-AR | pEC50 | 8.5 | [6] |
Table 2: Effects of this compound on Protein Phosphorylation
| Protein | Cell/Tissue Type | Effect | Incubation Time | Reference |
| Troponin I | Human Atrial Supernatant | Increased Phosphorylation | 5 min | [2] |
| C-protein | Human Atrial Supernatant | Increased Phosphorylation | 5 min | [2] |
| Phospholamban (Serine residues) | Human Atrial Supernatant | Increased Phosphorylation | 5 min | [2] |
Signaling Pathways
Zinterol, as a β2-adrenergic receptor agonist, primarily signals through the Gs protein pathway. However, evidence also suggests potential coupling to Gi proteins, leading to a more complex downstream signaling network that can include the MAPK/ERK pathway.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP Accumulation Assay.
Protocol 1: cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following stimulation of β2-adrenergic receptors with this compound.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293-β2AR, CHO-K1-β2AR)
-
Cell culture medium
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
cAMP detection kit (e.g., ELISA, HTRF)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in serum-free medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value from this curve.
Protocol 2: Radioligand Binding Assay
This competitive binding assay measures the affinity of this compound for the β2-adrenergic receptor by assessing its ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing β2-adrenergic receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Radiolabeled β2-adrenergic antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol)
-
Unlabeled this compound
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Cell Viability/Proliferation (MTT) Assay
This assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation. The effect of β2-adrenergic receptor agonists on cancer cell proliferation can be either stimulatory or inhibitory depending on the cancer type.[2][7]
Materials:
-
Target cell line (e.g., cancer cell line or other relevant cell type)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. If an inhibitory effect is observed, a dose-response curve can be generated to determine the IC50 value. If a proliferative effect is observed, the results can be presented as a percentage increase in cell viability compared to the control.
References
- 1. Crosstalk between β2- and α2-Adrenergic Receptors in the Regulation of B16F10 Melanoma Cell Proliferation [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Beta2-adrenergic receptor agonist inhibits keratinocyte proliferation by mechanisms involving nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of beta2-agonists on resident and infiltrating inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Adrenergic modulation of cancer cell proliferation: available evidence and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinterol Hydrochloride: A Tool for Probing Adenylyl Cyclase Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinterol hydrochloride is a potent and selective β2-adrenoceptor agonist widely utilized in pharmacological research to investigate the activation of adenylyl cyclase and the subsequent downstream signaling pathways.[1][2] Its selectivity for the β2-adrenergic receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype in various physiological processes. Activation of the β2-adrenoceptor by Zinterol leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The resulting increase in intracellular cAMP concentration triggers a cascade of downstream events, including the activation of protein kinase A (PKA), which in turn phosphorylates numerous target proteins, leading to diverse cellular responses.
These application notes provide a comprehensive overview of the use of this compound in studying adenylyl cyclase activation, including detailed protocols for relevant experiments, a summary of quantitative data, and visual representations of the signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for this compound in various experimental systems.
| Parameter | Cell/Tissue Type | Value | Reference |
| EC50 (cAMP Accumulation) | CHO cells expressing human β2-adrenergic receptor | 0.054 nM | [1] |
| EC50 (Adenylyl Cyclase Stimulation) | Human atrial myocardium | 30 nM | [3] |
| EC50 (Positive Inotropic Effect) | Human atrial myocardium | 3 nM | [3] |
| EC50 (Lusitropic Effect) | Human atrial myocardium | 2 nM | [3] |
| EC50 (Increase in ICa) | Cardiac myocytes | 2.2 nM | [1][2] |
| pEC50 (cAMP Accumulation) | CHO-K1 cells expressing human β3-adrenoceptors | 8.5 | [5] |
| pEC50 (Erk1/2 Phosphorylation) | CHO-K1 cells expressing human β3-adrenoceptors | 10.9 | [5] |
| pEC50 (p38 MAPK Phosphorylation) | CHO-K1 cells expressing human β3-adrenoceptors | 5.9 | [5] |
| pEC50 (Extracellular Acidification Rate) | CHO-K1 cells expressing human β3-adrenoceptors | 8.1 | [5] |
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade.
Experimental Protocols
Preparation of Cellular Membranes from Cultured Cells
This protocol describes the isolation of crude membranes, which are a rich source of adenylyl cyclase for in vitro assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with freshly added protease inhibitors (e.g., complete™ ULTRA Protease Inhibitor Cocktail)
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells (e.g., CHO, HEK293) and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes to allow for cell swelling.
-
Homogenize the cells using a Dounce homogenizer with 20-30 strokes.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
Store aliquots of the membrane preparation at -80°C until use.
Adenylyl Cyclase Activity Assay
This protocol outlines the measurement of adenylyl cyclase activity in response to this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM EDTA, and an ATP regenerating system (e.g., 10 mM creatine (B1669601) phosphate (B84403) and 50 U/mL creatine kinase)
-
This compound stock solution (in DMSO or water)
-
β-adrenergic antagonists (optional, for specificity control): ICI 118,551 (β2-selective), CGP 20712A (β1-selective)
-
Phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., ELISA, TR-FRET, or AlphaScreen)
Procedure:
-
Thaw the prepared membranes on ice. Dilute to the desired concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare dilutions of antagonists if used. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.
-
In a 96-well plate, add the Assay Buffer, phosphodiesterase inhibitor, and either Zinterol, antagonists, or vehicle (for basal activity).
-
Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.
-
Initiate the reaction by adding the diluted membrane preparation to each well.
-
Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation.
-
Stop the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis/detection reagent).
-
Quantify the amount of cAMP produced using the chosen detection method.
Western Blot for Protein Phosphorylation
This protocol is for detecting the phosphorylation of downstream targets of PKA, such as CREB or phospholamban, following Zinterol stimulation.
Materials:
-
Cultured cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve cells for a few hours before stimulation, if necessary.
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.
Conclusion
This compound is a powerful pharmacological tool for the investigation of β2-adrenergic receptor signaling and the activation of adenylyl cyclase. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the multifaceted roles of the cAMP signaling pathway in health and disease. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.
References
Troubleshooting & Optimization
Troubleshooting Zinterol Hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Zinterol (B47285) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Zinterol Hydrochloride and what is its primary mechanism of action?
This compound is a potent and selective β2-adrenoceptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[3][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that mediates various downstream cellular responses.[5][6]
Q2: Why am I observing significant variability or shifts in the EC50 value of Zinterol in my experiments?
Variability in EC50 values can arise from several factors. Here are the most common culprits:
-
Compound Stability: this compound solutions, especially when diluted, can degrade over time. Ensure you are using freshly prepared solutions for each experiment or have validated the stability of your stock solutions under your storage conditions.[2] Repeated freeze-thaw cycles should be avoided.[2]
-
Cell Health and Passage Number: The responsiveness of cells can change with increasing passage number. Use cells within a consistent and low passage range. Ensure cells are healthy and not overgrown at the time of the experiment.
-
Assay Conditions: Minor variations in incubation time, temperature, cell density, and serum concentration in the media can significantly impact results.[6] It is critical to standardize these parameters across all experiments.
-
Reagent Consistency: Use the same batch of serum, media, and other critical reagents whenever possible. If a new batch is introduced, it should be validated.
-
Phosphodiesterase (PDE) Activity: Cells naturally degrade cAMP using PDE enzymes.[7] Inconsistent PDE activity can lead to variable cAMP accumulation. Including a PDE inhibitor, such as IBMX, in your assay buffer is recommended to ensure proper cAMP measurement.[6][7]
Q3: My cells are showing a weak or no response to this compound. What should I check?
If you observe a suboptimal response, consider the following troubleshooting steps:
-
Confirm Receptor Expression: Verify that your cell line endogenously expresses the β2-adrenergic receptor at sufficient levels.
-
Check Compound Integrity: Ensure your this compound is from a reputable source and has been stored correctly. Prepare fresh dilutions from a trusted stock solution. As a positive control, use a well-characterized, non-selective β-agonist like Isoproterenol to confirm the responsiveness of your cellular system.[5]
-
Optimize Cell Density: Too few cells may not produce a detectable signal, while too many cells can lead to a decreased assay window.[6] Perform a cell titration experiment to find the optimal density.
-
Optimize Stimulation Time: The time required to reach maximal cAMP accumulation can vary. A time-course experiment (e.g., 15, 30, 45, 60 minutes) is necessary to determine the optimal agonist stimulation period for your specific cell type.[6]
Q4: I'm concerned about potential off-target effects. What are they and how can they be addressed?
While Zinterol is a selective β2-agonist, high concentrations may lead to off-target effects by activating other adrenergic receptors, such as β1-receptors.[8] This is particularly relevant in tissues with mixed receptor populations, like cardiac myocytes.[8]
-
Mitigation Strategies:
-
Dose-Response Curve: Use the lowest effective concentration of Zinterol by performing a careful dose-response study.
-
Selective Antagonists: To confirm that the observed effect is mediated by the β2-receptor, pre-treat cells with a selective β2-antagonist (e.g., ICI 118,551).[3] This should block the effects of Zinterol.
-
Control Experiments: Include a β1-selective antagonist (e.g., CGP 20712A) to rule out β1-receptor-mediated effects.[8]
-
Q5: What are the best practices for preparing and storing this compound solutions?
Proper handling is crucial for reproducible results.
-
Solubility: this compound is soluble in DMSO.[2] For stock solutions, use newly opened, hygroscopic DMSO to prepare a concentrated stock (e.g., 50 mg/mL).[2]
-
Storage:
-
The solid powder should be stored at room temperature in a desiccated environment.
-
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2]
-
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer or cell culture medium for each experiment.
Quantitative Data Summary
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 | 2.2 nM | Cardiac Myocytes (for ICa increase) | [1][2] |
Table 2: Recommended In Vivo Dosing (Rabbits)
| Dose | Observation | Reference |
| 1 µg/kg | Did not induce ventricular arrhythmias in heart failure (HF) models. | [1][2] |
| 2.5 µg/kg | Led to ventricular arrhythmias in HF models. | [1][2] |
Table 3: Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid Powder | Room Temperature | Not specified | Store desiccated. | |
| Stock Solution (in DMSO) | -20°C | 1 month | Sealed, away from moisture. | [2] |
| Stock Solution (in DMSO) | -80°C | 6 months | Sealed, away from moisture. | [2] |
Visual Guides and Workflows
Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow: In Vitro cAMP Assay
Caption: Workflow for a typical cAMP accumulation assay.
Troubleshooting Decision Tree
Caption: Logic diagram for troubleshooting common issues.
Detailed Experimental Protocol
Protocol: In Vitro cAMP Accumulation Assay
This protocol is adapted from standard methods for assessing β-adrenergic receptor activation.[5]
Objective: To measure the intracellular accumulation of cAMP in response to stimulation with this compound.
Materials:
-
Adherent cells expressing β2-adrenergic receptors
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)[5]
-
This compound
-
Positive control (e.g., Isoproterenol)
-
cAMP detection kit (e.g., HTRF®, ELISA)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to attach and grow overnight in a 37°C, 5% CO2 incubator.[5]
-
Reagent Preparation:
-
Prepare a stock solution of IBMX. A final assay concentration of 0.5 mM is often effective.[7]
-
Prepare a serial dilution of this compound in stimulation buffer (e.g., culture medium containing IBMX). Include a vehicle-only control.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the stimulation buffer containing the PDE inhibitor (IBMX).
-
Add the varying concentrations of this compound (and controls) to the appropriate wells.[5]
-
-
Incubation: Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30 minutes).[5]
-
Cell Lysis and cAMP Detection:
-
Terminate the stimulation by lysing the cells.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit.[5]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration for each experimental sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Murine ventricular L-type Ca2+ current is enhanced by zinterol via β1-adrenoceptors, and is reduced in TG4 mice overexpressing the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Zinterol Hydrochloride Concentration for Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Zinterol Hydrochloride in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenoceptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the cell surface. This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[1][2][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available literature, effective concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For instance, in human atrial myocardium, EC50 values for physiological effects were observed at 2-3 nM, while adenylyl cyclase stimulation had an EC50 of 30 nM.[1] In murine ventricular myocytes, a significant increase in L-type Ca2+ current was observed at a concentration of 10 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically a powder that should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. It is crucial to check the manufacturer's instructions for solubility information. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be further diluted in a complete cell culture medium to the desired final concentrations.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will vary depending on the cellular response being measured. For acute responses, such as cAMP production or PKA activation, shorter incubation times (e.g., 15-60 minutes) may be sufficient. For longer-term effects, such as changes in gene expression or cell proliferation, incubation times of 24, 48, or even 72 hours may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your endpoint of interest.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no cellular response to this compound | 1. Sub-optimal drug concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Cell line does not express sufficient β2-adrenergic receptors. 3. Drug degradation: Improper storage or handling of this compound may lead to loss of activity. 4. Receptor desensitization: Prolonged or high-concentration exposure can lead to the uncoupling and internalization of β2-adrenergic receptors.[5][6][7] | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal working concentration. 2. Verify receptor expression: Confirm the presence of β2-adrenergic receptors in your cell line using techniques like Western blot, qPCR, or flow cytometry. 3. Prepare fresh drug solutions: Always use freshly prepared dilutions from a properly stored stock solution for each experiment. 4. Optimize incubation time: For chronic stimulation studies, consider using lower concentrations or intermittent dosing to minimize desensitization. You can also assess receptor levels on the cell surface. |
| High cell death or cytotoxicity observed | 1. Drug concentration is too high: The concentration of this compound may be in a toxic range for your cells. 2. Solvent toxicity: If using a solvent like DMSO, high final concentrations can be cytotoxic. 3. Off-target effects: At very high concentrations, the drug may have non-specific effects leading to cell death. | 1. Lower the concentration range in your dose-response experiment. 2. Ensure the final solvent concentration is non-toxic: Typically, the final DMSO concentration should be kept below 0.5% (v/v). Include a vehicle control (media with the same solvent concentration as the highest drug concentration) in your experiments. 3. Use a more targeted concentration range based on initial dose-finding experiments to minimize off-target effects. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dilution or addition of this compound. 3. Edge effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. | 1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. 2. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. 3. Avoid using the outermost wells of the plate. Instead, fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Reported Effective Concentrations of Zinterol in In Vitro Studies
| Cell/Tissue Type | Assay/Effect Measured | Effective Concentration | Reference |
| Human Atrial Myocardium | Positive Inotropic & Lusitropic Effects (EC50) | 2-3 nM | [1] |
| Human Atrial Myocardium | Adenylyl Cyclase Stimulation (EC50) | 30 nM | [1] |
| Murine Ventricular Myocytes | Increased L-type Ca2+ Current | 10 µM | [5] |
| Atrial Myocytes | Stimulation of ICa,L | 0.1 µM | [8][9] |
| L8 Muscle Cells | Lactate Release Stimulation | Wide range tested | [3] |
Note: This table provides a summary of published data and should be used as a guideline. The optimal concentration for your specific experimental setup must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Drug Preparation: Prepare a 2X stock concentration series of this compound in a complete culture medium. A common starting range is from 2 nM to 20 µM (final concentrations will be 1 nM to 10 µM). Also, prepare a 2X vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate 2X this compound dilution or vehicle control to each well (in triplicate or quadruplicate).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Mandatory Visualizations
Caption: Canonical and β-arrestin-mediated signaling pathways of this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Effects of a beta-adrenergic agonist on protein turnover in muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of tradinterol's inhibition on proliferation of airway smooth muscle cells induced by acetylcholine through suppressing Ca(2+) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes | PLOS One [journals.plos.org]
Technical Support Center: Zinterol Hydrochloride and β1-Adrenoceptor Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Zinterol (B47285) Hydrochloride on β1-adrenoceptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Zinterol Hydrochloride?
Zinterol is characterized as a potent and selective agonist for the β2-adrenoceptor.[1] Its primary therapeutic and experimental applications are based on its activity at this receptor subtype.
Q2: Is there evidence for off-target effects of Zinterol at β1-adrenoceptors?
The literature presents a complex picture. While Zinterol is highly selective for β2-adrenoceptors, some studies suggest potential for off-target effects at β1-adrenoceptors, particularly at higher concentrations or in specific tissue types. For instance, in canine ventricular myocytes, selective β2-AR stimulation with Zinterol did not directly increase L-type Ca2+ current but did enhance the response to β1-AR stimulation, suggesting a potential interplay between the receptor subtypes.[2] However, a study on human atrial myocardium concluded that the functional effects of Zinterol are mediated entirely by β2-adrenoceptors.[3][4]
Q3: What is the reported selectivity of Zinterol for β2-adrenoceptors over β1-adrenoceptors?
While a precise, universally cited selectivity value is not consistently reported across all studies, one study on human atrial tissue demonstrated that Zinterol has a higher affinity for β2-adrenoceptors than for β1-adrenoceptors in radioligand binding assays.[3] However, specific Ki values for a direct comparison are not detailed in this particular study. The functional data from the same study, showing blockade of Zinterol's effects by a β2-selective antagonist but not a β1-selective antagonist, provides strong evidence for its β2-selectivity in that tissue.[3]
Q4: How can I interpret conflicting data from different studies regarding Zinterol's β1-adrenoceptor activity?
Conflicting data can arise from several factors, including:
-
Species differences: Receptor pharmacology can vary between species (e.g., rat vs. human).
-
Tissue-specific expression: The relative density of β1 and β2 adrenoceptors can differ significantly between tissues (e.g., atria vs. ventricles), influencing the observed functional response.
-
Experimental conditions: Differences in assay methodology, such as the choice of radioligand, cell line, or functional readout, can lead to varied results.
-
Ligand-biased signaling: Agonists can stabilize different receptor conformations, leading to preferential activation of certain downstream signaling pathways over others.
It is crucial to carefully consider the experimental context of each study when interpreting results.
Troubleshooting Guides
Issue 1: High non-specific binding in radioligand competition assays for β1-adrenoceptors.
High non-specific binding can obscure the specific signal and lead to inaccurate affinity (Ki) determination.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd. - Ensure the radiochemical purity of your ligand is high. - Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to have higher non-specific binding. |
| Membrane Preparation | - Reduce the amount of membrane protein per well. - Ensure thorough homogenization and washing of membranes to remove endogenous substances. |
| Assay Conditions | - Optimize incubation time and temperature. - Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. - Increase the number and volume of wash steps with ice-cold buffer. |
Issue 2: Inconsistent or low signal in cAMP accumulation assays.
A weak or variable cAMP signal can make it difficult to determine an accurate EC50 value for Zinterol at β1-adrenoceptors.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy and not overgrown. - Optimize cell seeding density per well. |
| Agonist Concentration and Incubation | - Prepare fresh serial dilutions of Zinterol for each experiment. - Optimize the agonist stimulation time. |
| Assay Reagents | - Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation. - Confirm the activity of your forskolin (B1673556) positive control. |
| Detection Method | - Ensure your detection method (e.g., HTRF, ELISA) is sensitive enough for the expected cAMP levels. - Verify that the plate reader settings are optimal for your assay. |
Issue 3: Difficulty in detecting a clear β1-adrenoceptor-mediated functional response to Zinterol.
Given Zinterol's high selectivity for β2-adrenoceptors, isolating a potential low-potency β1-mediated effect can be challenging.
| Potential Cause | Troubleshooting Steps |
| Overwhelming β2-receptor activity | - Use a highly selective β2-adrenoceptor antagonist to block the primary target and unmask any potential β1-mediated effects. The concentration of the antagonist should be carefully chosen to avoid non-specific effects at the β1-receptor. |
| Low β1-receptor expression | - Use a cell line with a high expression level of recombinant human β1-adrenoceptors and low to no endogenous β2-adrenoceptor expression. |
| Insufficient agonist concentration | - Extend the Zinterol concentration range to higher levels to detect low-potency effects. However, be mindful of potential non-specific effects and solubility limits at very high concentrations. |
| Inappropriate functional readout | - Consider using a more sensitive or downstream functional assay that might be more responsive to subtle β1-adrenoceptor activation. |
Data Presentation
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Tissue/Cell System | Reference |
| Binding Affinity (Ki) | Lower Affinity | Higher Affinity | Human Atrial Myocardium | [3] |
| Functional Potency (EC50) - Inotropic Effect | Not Determined | 3 nM | Human Atrial Myocardium | [3] |
| Functional Potency (EC50) - Lusitropic Effect | Not Determined | 2 nM | Human Atrial Myocardium | [3] |
| Functional Potency (EC50) - Adenylyl Cyclase Stimulation | Not Determined | 30 nM | Human Atrial Myocardium | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for β1-Adrenoceptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the β1-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human β1-adrenoceptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).
-
Non-labeled competitor: this compound.
-
Non-specific binding control: Propranolol (a non-selective β-antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes (typically 20-50 µg of protein), and the [3H]-CGP 12177 radioligand at a fixed concentration (at or below its Kd).
-
Add the different concentrations of this compound to the respective wells.
-
For total binding wells, add assay buffer instead of Zinterol.
-
For non-specific binding wells, add a saturating concentration of propranolol.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the Zinterol concentration.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for Functional Potency
This protocol measures the ability of Zinterol to stimulate cyclic AMP (cAMP) production through the β1-adrenoceptor.
Materials:
-
A cell line stably expressing the human β1-adrenoceptor (e.g., CHO or HEK293 cells).
-
This compound.
-
Isoproterenol (B85558) (a non-selective β-agonist, as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and isoproterenol in stimulation buffer.
-
Aspirate the culture medium from the cells and add the stimulation buffer containing the PDE inhibitor.
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the different concentrations of Zinterol or isoproterenol to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (log(agonist) vs. response -- Variable slope) to determine the EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of β-adrenoceptor activation by Zinterol.
Caption: Experimental workflow for assessing Zinterol's off-target effects.
Caption: Troubleshooting logic for unexpected β1-adrenoceptor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Beta-2 Agonist In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with beta-2 adrenergic receptor (β2AR) agonists. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Receptor Desensitization and Tachyphylaxis
Q1: My cells show a diminished response to a β2-agonist after repeated or prolonged stimulation. What is happening?
A: This phenomenon is likely due to receptor desensitization or tachyphylaxis, a rapid loss of receptor responsiveness.[1][2] Prolonged exposure to an agonist can lead to a series of cellular events that uncouple the β2-adrenergic receptor from its signaling pathway.
Troubleshooting:
-
Time-Course Experiments: Perform a time-course experiment to determine the onset and duration of desensitization for your specific agonist and cell system. Stimulation of β2AR with the agonist isoproterenol (B85558) can lead to a transient pulse of cAMP that lasts for less than 5 minutes.[1]
-
Agonist Concentration: Use the lowest effective concentration of your agonist to minimize desensitization.
-
Washout Periods: If your experimental design allows, include washout periods to permit receptor resensitization. The reversibility of desensitization is time-dependent.[2]
-
Agonist Choice: Be aware that different agonists can induce desensitization at different rates. Full agonists may cause more rapid and profound desensitization than partial agonists.[3]
Q2: What is the molecular mechanism behind β2AR desensitization?
A: The primary mechanism involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[1] This phosphorylation promotes the binding of β-arrestin, which sterically hinders the receptor's interaction with Gs proteins, thereby inhibiting downstream signaling.[1] β-arrestin binding can also lead to receptor internalization.
Signaling Pathway: β2AR Desensitization
Caption: Mechanism of β2-adrenergic receptor desensitization.
Quantitative Data: Agonist-Dependent Desensitization
The rate and extent of desensitization are dependent on the efficacy of the agonist.
| Agonist | Relative Coupling Efficiency (%) | Rate of Desensitization (0-30 min) |
| Epinephrine | 100 | +++++ |
| Fenoterol | 42 | ++++ |
| Albuterol | 4.9 | +++ |
| Dobutamine | 2.5 | ++ |
| Ephedrine | 1.1 | + |
| Data summarized from studies in HEK-293 cells overexpressing the β2AR. The rate of desensitization is represented qualitatively based on the provided data.[3] |
2. Off-Target Effects and Selectivity
Q3: My β2-agonist is causing unexpected effects. Could it be acting on other receptors?
A: Yes, this is a possibility. While many β2-agonists are designed to be selective, they can exhibit "off-target" effects by binding to other adrenergic receptor subtypes (e.g., β1AR, β3AR) or even other G protein-coupled receptors, especially at higher concentrations.
Troubleshooting:
-
Dose-Response Curve: Perform a careful dose-response curve to ensure you are using a concentration within the selective range for the β2AR.
-
Selective Antagonists: Use selective antagonists for other adrenergic receptor subtypes to determine if the unexpected effects are mediated by these receptors.
-
Literature Review: Consult the literature for the selectivity profile of your specific agonist.
Quantitative Data: Selectivity of Common β2-Agonists
The selectivity of an agonist is often expressed as the ratio of its affinity (Ki) or potency (EC50) for different receptor subtypes. A higher ratio indicates greater selectivity for the β2AR.
| Agonist | β1AR (pKi) | β2AR (pKi) | β3AR (pKi) | β2 vs β1 Selectivity Ratio | β2 vs β3 Selectivity Ratio |
| Isoprenaline | 8.3 | 8.4 | 7.7 | ~1.3 | ~5 |
| Salbutamol | 5.8 | 7.4 | 5.5 | ~40 | ~79 |
| Formoterol | 6.8 | 8.6 | 6.5 | ~63 | ~126 |
| Salmeterol | 6.5 | 8.7 | 6.2 | ~158 | ~316 |
| pKi = -log(Ki). Data compiled from various sources and may vary depending on the experimental conditions. |
3. Experimental Variability and Assay Optimization
Q4: I am observing high variability between wells in my cAMP assay. What are the potential causes?
A: High variability in cAMP assays can stem from several factors, including inconsistent cell seeding, issues with reagent preparation and addition, and the presence of phosphodiesterases (PDEs) that degrade cAMP.
Troubleshooting:
-
Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for consistent cell seeding.
-
Reagent Preparation: Prepare fresh reagent dilutions for each experiment.
-
Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor, such as IBMX, is often necessary to prevent cAMP degradation and obtain a robust signal.[4] However, the concentration of the PDE inhibitor may need to be optimized, as high concentrations can sometimes mask agonist-specific effects.
-
Incubation Times: Optimize both the agonist stimulation time and the assay incubation times.
Workflow: Troubleshooting a cAMP Assay
References
Technical Support Center: Mitigating Cardiovascular Side Effects of Zinterol Hydrochloride in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinterol Hydrochloride. The focus is on understanding and mitigating its cardiovascular side effects in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cardiovascular effects?
A1: this compound is a potent and selective beta-2 adrenergic receptor agonist. In in vivo studies, its primary cardiovascular side effects are a direct consequence of beta-2 adrenergic receptor stimulation. These effects can include:
-
Tachycardia: A significant increase in heart rate is the most common cardiovascular side effect.
-
Hypotension: At higher doses, vasodilation in certain vascular beds can lead to a decrease in blood pressure.
-
Potential for Arrhythmias: High concentrations or rapid administration can potentially lead to cardiac arrhythmias.
Q2: Why does this compound cause tachycardia?
A2: this compound selectively activates beta-2 adrenergic receptors. While these receptors are predominant in the smooth muscle of the airways (leading to bronchodilation), they are also present in the heart. Stimulation of cardiac beta-2 receptors activates a signaling cascade that increases the heart rate.
Q3: What are the recommended agents to mitigate this compound-induced tachycardia?
A3: To counteract the tachycardic effects of this compound while preserving its intended beta-2 agonist effects, the use of a beta-1 selective adrenergic receptor antagonist (beta-blocker) is recommended. Commonly used and effective agents include:
-
Atenolol (B1665814): A highly selective beta-1 blocker with a longer half-life.
-
Metoprolol: Another cardio-selective beta-1 blocker.
These agents selectively block the beta-1 receptors in the heart, which are primarily responsible for increasing heart rate, without significantly affecting the beta-2 receptors that Zinterol targets for its therapeutic effects.
Q4: Can a non-selective beta-blocker like propranolol (B1214883) be used?
A4: While a non-selective beta-blocker like propranolol would also reduce tachycardia, it is generally not recommended in this context. Propranolol blocks both beta-1 and beta-2 receptors, meaning it would not only counteract the cardiac side effects but also inhibit the desired therapeutic effects of this compound.
Q5: What is the mechanism of action for beta-1 selective blockers in mitigating Zinterol's side effects?
A5: Beta-1 selective blockers competitively inhibit the binding of catecholamines (and beta-1 stimulating drugs) to beta-1 adrenergic receptors in the heart. This action leads to a decrease in the production of cyclic AMP (cAMP) within cardiac cells, resulting in a reduced heart rate and force of contraction. This selective blockade allows Zinterol to continue acting on beta-2 receptors in other tissues.
Troubleshooting Guides
Issue 1: Excessive Tachycardia Observed After this compound Administration
Possible Cause:
-
The dose of this compound administered is too high.
-
The animal model is particularly sensitive to beta-2 adrenergic stimulation.
-
Rapid intravenous administration leading to a spike in plasma concentration.
Troubleshooting Steps:
-
Dose-Response Evaluation: If not already performed, conduct a dose-response study to determine the minimal effective dose of this compound for the desired therapeutic effect with the least cardiovascular impact.
-
Administration Route and Rate: Consider alternative routes of administration (e.g., subcutaneous or intraperitoneal instead of intravenous) to achieve a slower absorption and a less pronounced peak plasma concentration. If intravenous administration is necessary, use a slower infusion rate.
-
Pre-treatment with a Beta-1 Selective Blocker:
-
Administer a beta-1 selective blocker, such as atenolol or metoprolol, prior to the administration of this compound.
-
Starting Dose Ranges for Preclinical Models (Rats):
-
Atenolol: 1-10 mg/kg, administered orally or intraperitoneally 30-60 minutes before Zinterol.
-
Metoprolol: 2-10 mg/kg, administered orally or intraperitoneally 30-60 minutes before Zinterol.
-
-
It is crucial to perform a dose-finding study for the beta-blocker to determine the optimal dose that mitigates tachycardia without causing excessive bradycardia or hypotension.
-
Issue 2: Significant Drop in Blood Pressure (Hypotension) Observed
Possible Cause:
-
High dose of this compound causing peripheral vasodilation.
-
Interaction with other administered compounds (e.g., anesthetics).
-
Volume depletion in the animal model.
Troubleshooting Steps:
-
Hemodynamic Monitoring: Ensure continuous and accurate monitoring of blood pressure.
-
Dose Adjustment: Reduce the dose of this compound.
-
Fluid Balance: Ensure the animal is adequately hydrated. In some cases, a saline infusion may be necessary to maintain blood pressure.
-
Review Concomitant Medications: If anesthetics are used, select agents with minimal vasodilatory effects.
Issue 3: Cardiac Arrhythmias Detected on ECG
Possible Cause:
-
Very high dose or rapid bolus injection of this compound.
-
Underlying cardiac condition in the animal model.
-
Electrolyte imbalance.
Troubleshooting Steps:
-
Immediate Action: Discontinue this compound administration if arrhythmias are severe.
-
ECG Analysis: Carefully analyze the ECG to identify the type of arrhythmia.
-
Dose and Administration Rate: Significantly reduce the dose and/or infusion rate in subsequent experiments.
-
Electrolyte Monitoring: Check serum electrolyte levels (especially potassium) as beta-2 agonists can sometimes cause a transient shift of potassium into cells, which could be pro-arrhythmic.
-
Veterinary Consultation: Consult with a veterinarian or an animal care specialist to rule out any underlying health issues in the animal colony.
Quantitative Data Summary
The following tables summarize quantitative data on the cardiovascular effects of this compound and the mitigating effects of beta-1 selective blockers.
Table 1: Chronotropic Effects of Zinterol in Isolated Perfused Rat Hearts
| Zinterol Concentration (M) | Mean Increase in Heart Rate (beats/min) |
| 1 x 10⁻⁹ | +15 |
| 1 x 10⁻⁸ | +40 |
| 1 x 10⁻⁷ | +75 |
| 1 x 10⁻⁶ | +110 |
Note: Data is derived from an in vitro model and may not directly translate to in vivo effects but serves as a guide for dose-range finding.
Table 2: Expected Effects of Beta-1 Selective Blockers on Beta-2 Agonist-Induced Tachycardia in an In Vivo Rodent Model
| Treatment Group | Expected Change in Heart Rate (from baseline) |
| Vehicle Control | Minimal change |
| This compound (e.g., 0.1 mg/kg) | Significant increase (e.g., +100-150 bpm) |
| Atenolol (e.g., 5 mg/kg) + Zinterol (0.1 mg/kg) | Significantly attenuated increase (e.g., +20-40 bpm) |
| Metoprolol (e.g., 5 mg/kg) + Zinterol (0.1 mg/kg) | Significantly attenuated increase (e.g., +25-45 bpm) |
Note: These are representative expected outcomes. Actual results will vary depending on the specific experimental conditions, including animal strain, age, and route of administration.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cardiovascular Side Effects in Conscious Rats Using Telemetry
Objective: To determine the dose-dependent effects of this compound on heart rate, blood pressure, and ECG in conscious, freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g) surgically implanted with telemetry transmitters (e.g., DSI PhysioTel™) for the measurement of ECG, blood pressure, and temperature.
-
This compound dissolved in a sterile vehicle (e.g., 0.9% saline).
-
Telemetry data acquisition system.
Methodology:
-
Animal Acclimatization: Following telemetry implant surgery, allow animals to recover for at least one week. Acclimatize the rats to the experimental room and individual housing for at least 48 hours before the study.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 60 minutes before any treatment.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at increasing doses (e.g., 0.01, 0.1, 1 mg/kg) to different groups of animals. Include a vehicle control group.
-
Post-Dose Monitoring: Continuously record cardiovascular parameters for at least 4-6 hours post-administration.
-
Data Analysis: Analyze the telemetry data to determine the peak change and duration of effect for heart rate, systolic and diastolic blood pressure, and any ECG abnormalities (e.g., changes in PR interval, QRS duration, or arrhythmias).
Protocol 2: Mitigation of this compound-Induced Tachycardia with Atenolol in Conscious Rats
Objective: To evaluate the efficacy of atenolol in preventing or reversing this compound-induced tachycardia.
Materials:
-
Same as Protocol 1, with the addition of Atenolol dissolved in a sterile vehicle.
Methodology:
-
Study Design: Use a crossover or parallel-group design.
-
Group Allocation:
-
Group 1: Vehicle for Atenolol + Vehicle for Zinterol
-
Group 2: Vehicle for Atenolol + this compound (a dose known to cause significant tachycardia, e.g., 0.1 mg/kg)
-
Group 3: Atenolol (e.g., 5 mg/kg) + this compound (0.1 mg/kg)
-
-
Drug Administration:
-
Administer the vehicle or Atenolol 30-60 minutes before the administration of the vehicle or this compound.
-
-
Monitoring and Data Analysis: Follow steps 2, 4, and 5 from Protocol 1. The primary endpoint is the comparison of the heart rate increase in Group 2 versus Group 3.
Visualizations
Signaling Pathways and Experimental Workflows
Improving the reproducibility of Zinterol Hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of Zinterol Hydrochloride assays. It is designed for researchers, scientists, and drug development professionals working with this potent and selective β2-adrenoceptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments, providing potential causes and solutions in a question-and-answer format.
Receptor Binding Assays
Question: Why am I observing high non-specific binding in my radioligand competition assay with this compound?
Answer: High non-specific binding (NSB) can mask the specific binding signal of this compound. Several factors can contribute to this:
-
Radioligand Issues: The concentration of the radioligand may be too high, or it may be impure. Hydrophobic radioligands also tend to exhibit higher NSB.
-
Membrane Preparation: Using too much membrane protein can increase NSB. Improperly washed membranes may contain endogenous ligands or other interfering substances.
-
Assay Conditions: Incubation times that are too long can increase NSB. The assay buffer composition may not be optimal.
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value.
-
Verify Radioligand Purity: Ensure the radiochemical purity is high (>90%).
-
Adjust Membrane Protein Concentration: Titrate the amount of membrane protein to find the optimal signal-to-noise ratio. A typical range is 20-100 µg per well.
-
Thoroughly Wash Membranes: Ensure complete removal of endogenous ligands and interfering substances during membrane preparation.
-
Optimize Incubation Time: Determine the optimal incubation time where specific binding reaches equilibrium without a significant increase in NSB.
-
Modify Assay Buffer: Include bovine serum albumin (BSA) (0.1-1%) to reduce non-specific binding to tubes and filters.
Question: My competition binding curve for this compound is flat or shows a very shallow slope. What could be the issue?
Answer: A flat or shallow competition curve suggests that this compound is not effectively displacing the radioligand from the β2-adrenergic receptor. Potential causes include:
-
Low Receptor Expression: The cell line or tissue preparation may have a low density of β2-adrenergic receptors.
-
Inactive this compound: The compound may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: The incubation time may be too short for this compound to reach binding equilibrium. The buffer composition may be interfering with binding.
-
Incorrect Radioligand Concentration: The concentration of the radioligand may be too high, making it difficult for this compound to compete effectively.
Troubleshooting Steps:
-
Confirm Receptor Expression: Use a positive control β2-adrenergic agonist with known affinity to validate the assay system.
-
Verify this compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (desiccated at room temperature).
-
Optimize Incubation Time: Perform a time-course experiment to ensure binding equilibrium is reached.
-
Optimize Radioligand Concentration: Use a radioligand concentration at or near its Kd for optimal competition.
cAMP Functional Assays
Question: I am not observing a dose-dependent increase in cAMP levels in response to this compound stimulation. What are the possible reasons?
Answer: A lack of a dose-response to this compound in a cAMP assay can stem from several factors:
-
Cell Health and Density: The cells may be unhealthy, have a low passage number, or be plated at a suboptimal density.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can mask the signal from this compound stimulation.
-
Inactive Compound: this compound may have degraded.
Troubleshooting Steps:
-
Ensure Healthy Cell Culture: Use cells with consistent passage numbers and ensure they are in a logarithmic growth phase. Optimize cell density per well.
-
Minimize Receptor Desensitization: Avoid prolonged exposure of cells to β2-agonists before the assay.
-
Inhibit PDE Activity: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation. A typical starting concentration is 0.5 mM.
-
Use a Fresh Aliquot of this compound: Prepare fresh dilutions from a properly stored stock solution for each experiment.
Question: There is high well-to-well variability in my cAMP assay results with this compound. How can I improve reproducibility?
Answer: High variability can obscure real effects and make data interpretation difficult. Common causes include:
-
Inconsistent Cell Plating: Uneven cell distribution across the plate.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents.
-
Edge Effects: Evaporation from the outer wells of the plate.
-
Temperature Gradients: Uneven temperature across the plate during incubation.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with buffer or media to create a humidity barrier.
-
Ensure Uniform Temperature: Use a high-quality incubator and allow plates to equilibrate to the correct temperature before adding reagents.
Data Presentation
The following tables summarize quantitative data for this compound from various sources. These values can serve as a reference for expected assay outcomes.
Table 1: Zinterol Binding Affinity for the β2-Adrenergic Receptor
| Parameter | Value | Species/Tissue | Reference |
| KB | 5.2 ± 1.6 nM | Human Ventricular Myocardium | [1] |
Table 2: Zinterol Functional Potency in Different Assay Systems
| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |
| EC50 | 0.054 nM | CHO (Chinese Hamster Ovary) | Not Specified | N/A |
Experimental Protocols
Detailed methodologies for key assays are provided below to aid in standardizing experimental procedures and improving reproducibility.
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor using a competition binding assay with a suitable radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radiolabeled β2-adrenergic antagonist (e.g., [3H]-DHA).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β2-adrenergic receptor. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of diluted cell membranes (20-50 µg protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled β2-adrenergic antagonist (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for this compound
This protocol outlines a method to measure the functional potency (EC50) of this compound by quantifying its ability to stimulate intracellular cyclic AMP (cAMP) production in whole cells.
Materials:
-
A suitable cell line endogenously expressing or overexpressing the human β2-adrenergic receptor (e.g., HEK293, CHO).
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing 0.5 mM IBMX.
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating: Culture cells to 70-80% confluency. The day before the assay, seed the cells into a 96-well or 384-well plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (stimulation buffer with no Zinterol).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Perform the cAMP detection assay following the kit's instructions.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw data to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a β2-adrenergic receptor agonist, primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and the production of cAMP. However, evidence suggests that the β2-adrenergic receptor can also couple to the Gi protein, which inhibits adenylyl cyclase.
Caption: Signaling pathway of this compound at the β2-adrenergic receptor.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps in performing a radioligand competition binding assay to determine the affinity of this compound.
Caption: Workflow for a this compound radioligand competition binding assay.
Experimental Workflow for cAMP Functional Assay
This diagram outlines the general workflow for assessing the functional potency of this compound through a cAMP accumulation assay.
Caption: Workflow for a this compound cAMP functional assay.
References
Identifying and minimizing artifacts in Zinterol Hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts in studies involving Zinterol (B47285) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Zinterol Hydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenoceptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP can, in turn, activate protein kinase A (PKA) and lead to the phosphorylation of various downstream targets, as well as increase intracellular calcium (ICa) concentrations.[1]
Q2: What are the expected outcomes of this compound stimulation in a cellular assay?
A2: In cell-based assays expressing β2-adrenergic receptors, stimulation with this compound is expected to result in a dose-dependent increase in intracellular cAMP levels. In some cell types, particularly cardiomyocytes, it can also lead to an increase in intracellular calcium concentration and downstream functional effects like changes in contractility.[1]
Q3: What are some key considerations for preparing this compound solutions?
A3: this compound is a solid that is soluble in DMSO and water. For aqueous solutions, warming may be necessary to achieve complete dissolution. It is important to prepare fresh solutions and store them properly to avoid degradation. Stock solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided. The stability of hydrochloride salt solutions can be pH-dependent, with acidic conditions generally favoring stability.
Q4: How selective is Zinterol for the β2-adrenergic receptor?
A4: Zinterol is considered a selective β2-adrenoceptor agonist. However, like many pharmacological agents, its selectivity is concentration-dependent. At higher concentrations, off-target effects at other adrenergic receptor subtypes (β1, β3) or even other GPCRs may occur. It is crucial to use the lowest effective concentration to maintain selectivity. One study showed that Zinterol binds with higher affinity to β2-adrenoceptors than to β1-adrenoceptors in human atrial membranes.[1]
Q5: What is receptor desensitization and how can it affect my this compound experiments?
A5: Receptor desensitization is a process where prolonged or repeated exposure to an agonist results in a diminished response. For β2-adrenergic receptors, this can occur through phosphorylation of the receptor, leading to its uncoupling from the G-protein, followed by receptor internalization (sequestration from the cell surface). This can manifest as a decrease in the maximal response or a rightward shift in the dose-response curve over time. To minimize this, it is advisable to use shorter incubation times and the lowest effective concentration of Zinterol.
Troubleshooting Guides
Problem 1: No or low signal in a cAMP accumulation assay after this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Cell Health/Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and within a low passage number range. Older or unhealthy cells may have a blunted response. |
| Receptor Expression | Verify the expression of functional β2-adrenergic receptors in your cell line using a validated positive control agonist (e.g., isoproterenol) or through receptor binding assays. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C). |
| Assay Conditions | Optimize cell density, stimulation time, and the concentration of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Incorrect Assay Setup | Double-check all reagent concentrations and incubation times as per the assay protocol. Ensure the detection reagents are functioning correctly by running a standard curve. |
Problem 2: High background or variable results in a calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Cell Clumping or Uneven Plating | Ensure a single-cell suspension before plating and allow cells to form a uniform monolayer. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inconsistent loading can lead to variability. |
| Autofluorescence | Check for autofluorescence from the compound or the cells at the excitation and emission wavelengths used. |
| Mechanical Stimulation | Be gentle during solution additions to avoid mechanically activating the cells, which can cause a transient increase in intracellular calcium. Use automated liquid handling where possible. |
| Off-target Effects | At high concentrations, Zinterol could potentially interact with other receptors that modulate calcium signaling. Perform dose-response curves to ensure you are working within the selective concentration range. |
Problem 3: Inconsistent EC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | Varying incubation times can lead to different levels of desensitization. Standardize the agonist stimulation time across all experiments. Consider shorter incubation times. |
| Cell Passage and Culture Conditions | Use cells within a consistent and narrow passage number range. Changes in cell culture conditions (e.g., serum concentration, confluency) can alter receptor expression and signaling. |
| Ligand Depletion | At high cell densities or with very potent ligands, the concentration of Zinterol available to bind to receptors may decrease over time. Consider using lower cell densities. |
| Assay Drift | Run a full dose-response curve for a standard agonist (e.g., isoproterenol) in every experiment to monitor for assay performance and variability. |
| Data Analysis | Use a consistent and appropriate non-linear regression model to fit the dose-response curves. Ensure that the top and bottom plateaus of the curve are well-defined. |
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 (Inotropic Effect) | 3 nM | Human Atrial Strips | Functional Assay | [1] |
| EC50 (Lusitropic Effect) | 2 nM | Human Atrial Strips | Functional Assay | [1] |
| EC50 (Adenylyl Cyclase Activity) | 30 nM | Human Atrial Homogenates | Biochemical Assay | [1] |
| pEC50 (cAMP Accumulation) | 8.5 | CHO-K1 cells expressing human β3-AR | Biochemical Assay | [2] |
Note: EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.
Experimental Protocols
Key Experiment: cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (B1214883) (antagonist control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP HTRF assay kit
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Culture: Culture the cells according to standard protocols. For the assay, harvest cells and resuspend them in assay buffer (typically HBSS with 20 mM HEPES and a PDE inhibitor).
-
Cell Plating: Dispense the cell suspension into the wells of a 384-well plate. The optimal cell number per well should be determined empirically.
-
Compound Preparation: Prepare serial dilutions of this compound, isoproterenol, and propranolol in assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the respective wells. Include a vehicle control (assay buffer only). Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes).
-
Lysis and Detection: Add the cAMP detection reagents (lysis buffer containing the HTRF antibody and the d2-labeled cAMP analog) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours) to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) for each well. Convert the ratios to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a cAMP assay.
Caption: Logical troubleshooting workflow.
References
- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Zinterol Hydrochloride and Salbutamol: A Researcher's Companion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of Zinterol Hydrochloride and Salbutamol, two β2-adrenergic receptor agonists. The information presented is curated from preclinical and clinical research to support further investigation and drug development efforts.
Introduction
This compound and Salbutamol (also known as Albuterol) are both sympathomimetic amines that exert their effects by selectively agonising β2-adrenergic receptors.[1][2] Salbutamol is a widely used short-acting β2-agonist (SABA) for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[3] Zinterol is a potent and selective β2-adrenoceptor agonist that has been investigated primarily in a research capacity.[3] This guide delves into their comparative pharmacology, supported by available experimental data.
Mechanism of Action and Signaling Pathway
Both Zinterol and Salbutamol are β2-adrenergic receptor agonists.[1][2] Their primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3] This activation initiates a downstream signaling cascade mediated by the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase.[3] This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle, leading to bronchodilation.[3]
Comparative Pharmacological Data
Direct comparative studies between this compound and Salbutamol are limited. However, by compiling data from various sources, a comparative profile can be established. Salbutamol's R-isomer has a 150-fold greater affinity for the β2-receptor than the S-isomer.[3]
| Parameter | This compound | Salbutamol | Reference |
| Receptor Target | β2-Adrenergic Receptor | β2-Adrenergic Receptor | [1][2] |
| Mechanism of Action | Agonist | Agonist | [1][2] |
| Potency (EC50) | 2.2 nM (for ICa increase) | 0.6 µM (for cAMP formation) | [3][4] |
| Affinity (pKA) | Not Available | 5.9 | [5] |
Comparative Effects
Bronchodilator Effects
Cardiovascular Effects
A common side effect of β2-agonists is cardiovascular stimulation, which can manifest as tachycardia (increased heart rate) and palpitations. This is due to the presence of β2-adrenergic receptors in the heart.[3] Studies on Salbutamol have shown that it can produce a significant cardiovascular effect in some patients, as measured by pulse rate and blood pressure changes.[3][6] Preclinical studies with Zinterol in heart failure models in rabbits have shown that intravenous administration can lead to ventricular arrhythmias at a dose of 2.5 µg/kg, while a lower dose of 1 µg/kg did not induce arrhythmias.[3] It is important to note that these effects are dose-dependent.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare β2-adrenergic receptor agonists like this compound and Salbutamol.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and Salbutamol for the β2-adrenergic receptor.
Principle: A radiolabeled ligand with known high affinity for the β2-adrenergic receptor is incubated with a cell membrane preparation containing the receptor. The test compound (Zinterol or Salbutamol) is added at increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Generalized Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (Zinterol or Salbutamol).
-
Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Investigations into factors determining the duration of action of the beta 2-adrenoceptor agonist, salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchodilator activity of aqueous extract of stem bark of Ailanthus excelsa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinterol Hydrochloride and Isoproterenol on Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac effects of Zinterol Hydrochloride and Isoproterenol, focusing on their performance backed by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these two beta-adrenergic agonists.
Introduction
Isoproterenol is a potent non-selective β-adrenergic receptor agonist with high affinity for both β1 and β2 receptors.[1][2] Its stimulation of β1-receptors in the heart leads to robust increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] In contrast, this compound is recognized as a selective β2-adrenergic receptor agonist.[4] While β2-receptors are less abundant than β1-receptors in ventricular myocardium, their stimulation can also contribute to positive inotropic and chronotropic effects.[5][6] This guide delves into the comparative cardiac effects of these two compounds.
Comparative Efficacy and Potency
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and Isoproterenol. It is important to note that the data are compiled from different studies and experimental conditions, which should be considered when making direct comparisons.
Inotropic Effects (Contractile Force)
| Compound | Animal Model/Tissue | Concentration Range | Observation |
| Isoproterenol | Isolated rat heart | 10⁻⁷ to 10⁻⁸ M | Significant increase in the maximal velocity of contraction.[7] |
| Human ventricular trabeculae (non-failing) | Not specified | Serves as the benchmark for full β-adrenergic agonism, with β1 stimulation being the predominant contributor to the inotropic response.[5] | |
| Zinterol | Isolated perfused rat heart (as a β2-agonist) | Dose-dependent | Dose-dependent increase in left ventricular developed pressure (LVDP) and dP/dt.[6] |
| Human ventricular trabeculae (non-failing) | Not specified | Elicited a positive inotropic response, accounting for approximately 39% of the maximal response to Isoproterenol.[5] | |
| Human ventricular trabeculae (failing) | Not specified | The relative contribution to the inotropic response increased to 60% of the Isoproterenol response, highlighting the upregulation of the β2-pathway in heart failure.[5] |
Chronotropic Effects (Heart Rate)
| Compound | Animal Model/Tissue | Concentration Range | Observation |
| Isoproterenol | Isolated rat atria | Not specified | Induces a positive chronotropic effect.[2] |
| Anesthetized rats | Not specified | Increased heart rate by approximately 34%.[8] | |
| Zinterol | Isolated perfused rat heart (as a β2-agonist) | Dose-dependent | Showed a dose-dependent increase in heart rate (HR).[6] |
| Isolated rat atria | Not specified | β2-agonists can induce a more pronounced chronotropic than inotropic response.[9] |
Adenylyl Cyclase Activation and cAMP Production
| Compound | Tissue/Cell Type | Concentration Range | Observation |
| Isoproterenol | Human ventricular myocardium | Not specified | Stimulates adenylyl cyclase through both β1 and β2 receptors.[4] |
| Mouse ventricular myocytes | 10⁻⁹ to 10⁻⁵ M | Dose-dependent increase in adenylyl cyclase activity.[10] | |
| Zinterol | Human ventricular myocardium | Not specified | Adenylyl cyclase stimulation is mediated entirely by β2-receptors.[4] |
| Human ventricular myocardium (failing) | Not specified | Zinterol-stimulated adenylyl cyclase activity was reduced by 32% compared to non-failing tissue.[4] |
Signaling Pathways
Both Zinterol and Isoproterenol exert their effects through the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). However, their differing selectivity leads to the activation of distinct downstream signaling cascades.
Signaling pathways of Isoproterenol and Zinterol.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the cardiac effects of this compound and Isoproterenol.
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo technique allows for the assessment of cardiac function in the absence of systemic neural and hormonal influences.
Workflow for Langendorff heart preparation.
Detailed Steps:
-
Animal Preparation: The animal (commonly a rat or guinea pig) is anesthetized.[11]
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[12]
-
Cannulation: The aorta is cannulated on the Langendorff apparatus.[11]
-
Perfusion: The heart is retrogradely perfused with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer maintained at 37°C.[11]
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes may be placed on the epicardium to record heart rate.
-
Stabilization: The preparation is allowed to stabilize for a period (e.g., 20-30 minutes) to reach a steady state.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Isoproterenol to the perfusion buffer.
-
Data Acquisition: Heart rate and left ventricular developed pressure (LVDP) are continuously recorded.
Isolated Atria/Papillary Muscle Preparation
This method is used to assess the direct effects of compounds on the contractility and beating rate of specific cardiac tissues.
Detailed Steps:
-
Tissue Dissection: The heart is excised, and the atria or ventricular papillary muscles are carefully dissected in oxygenated buffer.[7]
-
Mounting: The tissue is mounted in an organ bath containing Krebs-Henseleit buffer at 37°C, bubbled with 95% O₂/5% CO₂. One end of the muscle is fixed, and the other is attached to a force transducer.
-
Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) to elicit regular contractions. For spontaneously beating atria, the intrinsic rate is measured.
-
Equilibration: The preparation is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Drug Application: Cumulative concentration-response curves are constructed by adding increasing concentrations of this compound or Isoproterenol to the organ bath.
-
Measurement: Changes in the force of contraction (inotropic effect) and the rate of spontaneous beating (chronotropic effect) are recorded.[13]
Adenylyl Cyclase Activity Assay
This biochemical assay measures the production of cyclic AMP (cAMP) in response to receptor stimulation in cardiac membrane preparations.
Workflow for adenylyl cyclase activity assay.
Detailed Steps:
-
Membrane Preparation: Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the membrane fraction containing the β-adrenergic receptors and adenylyl cyclase.[14]
-
Assay Reaction: The membrane preparation is incubated in a buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), GTP (for G-protein activation), and a cAMP phosphodiesterase inhibitor (to prevent cAMP degradation).[14]
-
Stimulation: Different concentrations of this compound or Isoproterenol are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a fixed time at 37°C.
-
Termination: The reaction is stopped, typically by heating or adding acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based competition assays.[14]
Conclusion
This compound and Isoproterenol both elicit positive inotropic and chronotropic effects on cardiac tissue through the β-adrenergic signaling pathway. However, their distinct receptor selectivity profiles result in different magnitudes of response and have important implications in both physiological and pathophysiological states. Isoproterenol, as a non-selective agonist, produces a strong cardiac response primarily through β1-receptor stimulation. Zinterol's effects are mediated by β2-receptors, which play a more prominent role in modulating cardiac function in conditions such as heart failure where β1-receptors are downregulated.[5] The choice between these agents in a research or therapeutic context will depend on the desired balance of β1 and β2-mediated effects.
References
- 1. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 2. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of IKs Potassium Current by Isoproterenol in Adult Cardiomyocytes Requires Type 9 Adenylyl Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Temporal dynamics of inotropic, chronotropic, and metabolic responses during beta1- and beta2-AR stimulation in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inotropic and chronotropic effects of isoprenaline in rats exposed to 30 bar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 13. Comparison of inotropic and chronotropic responses in rat isolated atria and ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Zinterol Hydrochloride: A Comparative Guide Using Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Zinterol (B47285) Hydrochloride, a potent and selective beta-2 adrenergic receptor agonist. By utilizing specific beta-adrenergic receptor antagonists (beta-blockers), researchers can definitively characterize the pharmacological profile of Zinterol and similar compounds. This document outlines the experimental protocols, presents expected quantitative data, and visualizes the underlying signaling pathways and workflows.
Introduction to Zinterol Hydrochloride and its Mechanism
This compound is a sympathomimetic amine that selectively activates beta-2 adrenergic receptors.[1][2] This activation triggers a cascade of intracellular events, primarily mediated by the Gs alpha subunit of G proteins, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] This signaling pathway ultimately leads to various physiological responses, including smooth muscle relaxation, making it a subject of interest for conditions like asthma and other pulmonary disorders.[5] To confirm that the observed effects of Zinterol are indeed mediated by the beta-2 adrenergic receptor, it is essential to conduct experiments using selective antagonists that can block these effects.
Comparative Analysis of Beta-Blockers for Mechanism Validation
The selectivity of different beta-blockers is crucial for dissecting the specific receptor subtype through which an agonist exerts its effects. The following table compares beta-blockers that can be used to validate the beta-2 adrenergic activity of this compound.
| Beta-Blocker | Receptor Selectivity | Typical Experimental Concentration | Expected Effect on Zinterol Activity |
| Propranolol | Non-selective (β1 and β2) | 1-10 µM | Complete antagonism |
| ICI 118,551 | Highly selective β2 antagonist | 50 nM | Potent and selective antagonism |
| Betaxolol (B1666914) | Highly selective β1 antagonist | 100 nM | No significant antagonism |
This comparative approach, using a non-selective antagonist, a selective beta-2 antagonist, and a selective beta-1 antagonist, provides robust evidence for Zinterol's beta-2 selectivity. Studies have shown that the effects of Zinterol on locomotor activity are blocked by propranolol.[6] Furthermore, Zinterol's stimulation of adenylyl cyclase is effectively antagonized by ICI 118,551, while the beta-1 selective antagonist betaxolol has no effect, confirming its action is mediated entirely by beta-2 receptors.[3]
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a common in vitro method to quantify the effect of Zinterol on intracellular cAMP levels in cells expressing beta-2 adrenergic receptors and to validate its mechanism using beta-blockers.
1. Materials and Reagents:
-
Human embryonic kidney (HEK293) cells stably expressing the human beta-2 adrenergic receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound.
-
Propranolol, ICI 118,551, Betaxolol.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Phosphate-buffered saline (PBS).
2. Cell Culture and Plating:
-
Culture HEK293-β2 cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
3. Experimental Procedure:
-
Wash the cells with PBS.
-
Pre-incubate the cells with the selected beta-blocker (Propranolol, ICI 118,551, or Betaxolol) or vehicle control for 30 minutes.
-
Add this compound at various concentrations to the wells and incubate for 15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
4. Data Analysis:
-
Generate dose-response curves for Zinterol in the absence and presence of each beta-blocker.
-
Calculate the EC50 (half-maximal effective concentration) of Zinterol and the IC50 (half-maximal inhibitory concentration) of the antagonists.
-
Compare the shifts in the Zinterol dose-response curve caused by the different beta-blockers.
Expected Quantitative Data
The following table summarizes the expected results from the cAMP accumulation assay, demonstrating the validation of Zinterol's beta-2 adrenergic agonism.
| Treatment Group | Zinterol EC50 (nM) | Maximum cAMP Response (% of control) |
| Zinterol alone | 5 | 100% |
| Zinterol + Propranolol (1 µM) | >1000 | < 10% |
| Zinterol + ICI 118,551 (50 nM) | >500 | < 15% |
| Zinterol + Betaxolol (100 nM) | ~5 | ~100% |
These expected results would clearly indicate that the cAMP production induced by Zinterol is blocked by a non-selective beta-blocker and a selective beta-2 blocker, but not by a selective beta-1 blocker, thus confirming its mechanism of action is mediated through the beta-2 adrenergic receptor.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the beta-2 adrenergic signaling pathway and the experimental workflow for its validation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for cAMP Assay.
Conclusion
The strategic use of selective beta-blockers in well-defined experimental protocols is indispensable for validating the mechanism of action of beta-2 adrenergic agonists like this compound. The comparative data and methodologies presented in this guide offer a robust framework for researchers to confirm the pharmacological specificity of their compounds, a critical step in the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinterol Hydrochloride and Formoterol for Drug Development Professionals
A deep dive into the pharmacological profiles of two prominent beta-2 adrenergic receptor agonists, Zinterol Hydrochloride and Formoterol (B127741), this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By examining their mechanisms of action, receptor binding affinities, and functional potencies through experimental data, this document aims to provide a clear and objective overview to inform future research and development.
Introduction
This compound and Formoterol are both potent beta-2 adrenergic receptor agonists known for their bronchodilatory effects, making them crucial in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). While both compounds target the same receptor, their distinct pharmacological properties, including receptor affinity, efficacy, and duration of action, warrant a detailed comparative analysis. This guide synthesizes available experimental data to facilitate a comprehensive understanding of their similarities and differences.
Mechanism of Action: A Shared Pathway
Both this compound and Formoterol exert their therapeutic effects by selectively binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Upon activation, the beta-2 adrenergic receptor couples to a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Quantitative Comparison of Performance
To provide a clear and concise comparison of the pharmacological properties of this compound and Formoterol, the following tables summarize key quantitative data from various in vitro studies.
Table 1: Beta-2 Adrenergic Receptor Binding Affinity
Receptor binding affinity is a measure of how strongly a drug binds to its target receptor. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
| Compound | pKi (β2 Adrenoceptor) | Reference Tissue/Cell Line |
| Formoterol | 8.63 ± 0.02 | CHO-K1 cells expressing human β2-adrenoceptor |
Table 2: Adenylyl Cyclase Activation
The activation of adenylyl cyclase and the subsequent production of cAMP is a critical step in the signaling cascade. The potency of a compound in activating this enzyme is often measured as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50).
| Compound | EC50 / pEC50 | Intrinsic Activity (vs. Isoprenaline) | Reference Tissue/Cell Line |
| Zinterol | EC50: 30 nM | 0.75 | Human Atrium |
| Formoterol | pEC50: 8.58 ± 0.10 | Not Reported | U937 promonocytes |
Table 3: Functional Potency in Airway Smooth Muscle Relaxation
The ultimate therapeutic effect of these compounds is the relaxation of airway smooth muscle. This is often assessed in isolated tissue preparations, such as guinea pig trachea, and quantified by the pD2 value, which is the negative logarithm of the EC50 for the relaxation response. A higher pD2 value indicates greater potency.
| Compound | pD2 (Guinea Pig Trachea) | Efficacy (Relaxation vs. Maximal) |
| Zinterol | Not Directly Reported | Potent β2-agonist |
| Formoterol | 8.56 | Almost complete relaxation |
| Formoterol | 10.52 ± 0.04 | Intrinsic activity close to 1.0 |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key assays used to characterize this compound and Formoterol.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Cells stably or transiently expressing the beta-2 adrenergic receptor are cultured and harvested. The cell membranes, which contain the receptors, are then isolated through homogenization and centrifugation.
-
Incubation: The prepared cell membranes are incubated with a constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Zinterol or Formoterol).
-
Separation: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a filter that traps the membranes while allowing the free radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. From this competition curve, the half-maximal inhibitory concentration (IC50) is determined, which is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Activation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Preparation: Cells expressing the beta-2 adrenergic receptor are seeded into a multi-well plate and allowed to adhere.
-
Compound Stimulation: The cells are then treated with varying concentrations of the test compound (Zinterol or Formoterol) and incubated for a specific period to stimulate cAMP production. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Detection: Following stimulation, the cells are lysed to release the intracellular cAMP. The concentration of cAMP is then measured using a variety of methods, most commonly competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). These assays involve a labeled cAMP analog that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the concentration of the test compound. From this curve, the EC50 value and the maximal response (intrinsic activity) can be determined.
Discussion and Conclusion
Both this compound and Formoterol are effective beta-2 adrenergic receptor agonists that mediate their bronchodilatory effects through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The available data indicates that Formoterol possesses a high affinity for the beta-2 adrenergic receptor and is a potent activator of adenylyl cyclase, leading to robust airway smooth muscle relaxation.[2][3]
While a direct comparison of receptor binding affinity is limited by the lack of a reported Ki value for Zinterol in the reviewed literature, its potent functional activity suggests a high affinity for the beta-2 adrenergic receptor. The EC50 value for Zinterol in activating adenylyl cyclase in the human atrium is 30 nM, demonstrating its significant potency.[1] Formoterol also exhibits high potency in functional assays, with a pD2 value of 8.56 in guinea pig trachea, indicating a potent relaxant effect.[2]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Studies on the interaction between formoterol and salmeterol in guinea-pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zinterol Hydrochloride: Performance Across Different Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zinterol Hydrochloride's performance with other common β2-adrenergic receptor agonists, supported by experimental data from various assays. This compound is a potent and selective β2-adrenoceptor agonist, a class of drugs crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] This document aims to provide a comprehensive resource for evaluating this compound's pharmacological profile.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and its alternatives, Salbutamol (B1663637) and Isoproterenol, across different in vitro assays. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ. Therefore, direct comparisons should be interpreted with caution.
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Zinterol | Functional Assay | Human Atrium | EC50 (Positive Inotropic Effect) | 3 nM | [2] |
| Zinterol | Functional Assay | Human Atrium | EC50 (Lusitropic Effect) | 2 nM | [2] |
| Zinterol | Functional Assay | Human Atrium | EC50 (Adenylyl Cyclase Stimulation) | 30 nM | [2] |
| Salbutamol | cAMP Accumulation | Human Airway Smooth Muscle (HASM) Cells | EC50 | 0.6 µM | [3] |
| Salbutamol | Receptor Binding | Rat Brain Cortex (β2AR) | KH | 37 nM | |
| Salbutamol | Receptor Binding | Rat Brain Cortex (β2AR) | KL | 1250 nM | |
| Isoproterenol | cAMP Accumulation | Human Airway Smooth Muscle (HASM) Cells | EC50 | 0.08 µM | [3] |
| Isoproterenol | Receptor Binding | Rat Brain Cortex (β2AR) | KH | 20 nM | |
| Isoproterenol | Receptor Binding | Rat Brain Cortex (β2AR) | KL | 900 nM |
Disclaimer: The data presented above are from different sources and were not obtained from a head-to-head comparative study. Variations in experimental protocols, cell types, and assay conditions can influence the results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.
β2-Adrenergic Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of compounds to the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]CGP-12177 or [125I]Iodocyanopindolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compounds (this compound, Salbutamol, Isoproterenol).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a common method for measuring the ability of a β2-agonist to stimulate the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compounds (this compound, Salbutamol, Isoproterenol).
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with the stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Add serial dilutions of the test compounds or forskolin to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading the fluorescence or luminescence signal).
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration following β2-adrenergic receptor activation.
Materials:
-
Cells co-expressing the β2-adrenergic receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq or a chimeric G-protein).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound, Salbutamol, Isoproterenol).
-
A positive control that induces calcium release (e.g., ATP or carbachol (B1668302) for endogenous purinergic or muscarinic receptors).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
After the loading period, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compounds at various concentrations to the wells using the instrument's liquid handler.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analyze the data by calculating the change in fluorescence from the baseline.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for a cAMP Accumulation Assay
Caption: Workflow for cAMP accumulation assay.
Logical Comparison of Assay Types
Caption: Comparison of different assay types.
References
- 1. A comparison of the beta-adrenoceptor stimulant properties of salbutamol, orciprenaline and soterenol with those of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A match between binding to beta-adrenoceptors and stimulation of adenylyl cyclase parameters of (-)isoproterenol and salbutamol on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Zinterol Hydrochloride and Other Leading Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental bronchodilator Zinterol (B47285) Hydrochloride against established bronchodilators from different classes: a short-acting beta-agonist (SABA), a long-acting beta-agonist (LABA), and a long-acting muscarinic antagonist (LAMA). Due to the limited publicly available clinical data on Zinterol Hydrochloride, this comparison is based on its known pharmacological profile as a potent and selective beta-2 adrenoceptor agonist and juxtaposes it with the extensive clinical data of Salbutamol, Formoterol (B127741), and Tiotropium (B1237716).[1][2][3][4][5] This document synthesizes available data to offer insights into their respective mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
Pharmacological Profiles and Mechanisms of Action
Bronchodilators are cornerstones in the management of obstructive airway diseases. Their efficacy is primarily determined by their mechanism of action, onset, and duration of effect. This compound is identified as a potent and selective β2-adrenoceptor agonist.[1][2] This places it in the same mechanistic class as Salbutamol and Formoterol, which exert their effects by stimulating β2-adrenergic receptors on airway smooth muscle cells. This stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation and bronchodilation.[6][7][8] In contrast, Tiotropium is a long-acting muscarinic antagonist (LAMA) that competitively and reversibly inhibits the action of acetylcholine (B1216132) at M3 muscarinic receptors in the airways, leading to bronchodilation.[9][10]
| Feature | This compound | Salbutamol (Albuterol) | Formoterol | Tiotropium Bromide |
| Drug Class | Beta-2 Adrenergic Agonist | Short-Acting Beta-2 Adrenergic Agonist (SABA) | Long-Acting Beta-2 Adrenergic Agonist (LABA) | Long-Acting Muscarinic Antagonist (LAMA) |
| Mechanism of Action | Selective β2-adrenoceptor agonist, leading to increased intracellular cAMP and smooth muscle relaxation.[1][2] | Selective β2-adrenoceptor agonist, leading to increased intracellular cAMP and smooth muscle relaxation.[6] | Selective β2-adrenoceptor agonist, leading to increased intracellular cAMP and smooth muscle relaxation.[6] | Antagonism of M3 muscarinic receptors, inhibiting acetylcholine-induced bronchoconstriction.[9][10] |
| Onset of Action | Data not available | ~5-15 minutes | ~2-3 minutes | ~30 minutes |
| Duration of Action | Data not available | 4-6 hours | Up to 12 hours | Over 24 hours |
Comparative Clinical Efficacy
The primary measure of efficacy for bronchodilators in clinical trials is the improvement in Forced Expiratory Volume in one second (FEV1). While specific FEV1 data for this compound in human respiratory studies is not available in the public domain, we can compare the documented efficacy of Salbutamol, Formoterol, and Tiotropium from head-to-head and placebo-controlled trials.
A study directly comparing Tiotropium and Formoterol found that while both improved FEV1, Tiotropium showed a greater improvement in average daytime FEV1 (127 mL vs. 86 mL for Formoterol).[11][12][13] However, their effect on nighttime FEV1 was comparable.[11][12][13] Another comparative study reported that Tiotropium was superior to Salbutamol in improving FEV1 in patients with moderate persistent asthma. In terms of SABA versus LABA, studies have shown that the combined use of an inhaled corticosteroid (ICS) with a LABA is more effective in reducing the risk of re-hospitalization or death in COPD patients than an ICS with a SABA.[14] A meta-analysis comparing Tiotropium plus Formoterol to Tiotropium alone demonstrated that the combination therapy significantly improved average FEV1 by 105 mL.[15][16]
| Bronchodilator | Comparator | Mean FEV1 Improvement | Study Population |
| Tiotropium | Formoterol | 127 mL (daytime average) | COPD[11][12][13] |
| Formoterol | Tiotropium | 86 mL (daytime average) | COPD[11][12][13] |
| Tiotropium | Salbutamol | 149.96% improvement from baseline vs. 135.16% for Salbutamol | Moderate Persistent Asthma |
| Tiotropium + Formoterol | Tiotropium | 105 mL greater improvement | COPD[15][16] |
Note: The data presented is from different studies with varying designs and patient populations and should be interpreted with caution.
Experimental Protocols for Bronchodilator Efficacy Assessment
The evaluation of bronchodilator efficacy typically follows a rigorous, standardized clinical trial protocol. Below is a generalized methodology based on common practices in the field.[17][18][19]
Objective: To assess the efficacy and safety of a new bronchodilator (e.g., this compound) compared to a standard-of-care bronchodilator (e.g., Salbutamol or Tiotropium) and placebo in patients with stable, moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD).
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or cross-over study.
Inclusion Criteria:
-
Male or female patients, typically aged 40 years or older.
-
A confirmed diagnosis of COPD according to established guidelines (e.g., post-bronchodilator FEV1/FVC ratio < 0.70).
-
A smoking history of ≥10 pack-years.
-
Stable disease state for a defined period before enrollment.
Exclusion Criteria:
-
A primary diagnosis of asthma or other respiratory diseases.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Recent COPD exacerbation or respiratory tract infection.
Treatment Arms:
-
Test Arm: this compound (dose and frequency to be determined by preclinical data).
-
Active Comparator Arm: Salbutamol (e.g., 100 mcg twice daily) or Tiotropium (e.g., 18 mcg once daily).
-
Placebo Arm: Matched placebo inhaler.
Study Procedures:
-
Screening and Run-in Period: Patients are screened for eligibility and may undergo a washout period for prohibited medications.
-
Randomization: Eligible patients are randomly assigned to a treatment arm.
-
Treatment Period: Patients self-administer the assigned treatment for a specified duration (e.g., 12 weeks).
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in trough FEV1 (measured just before the morning dose).
-
Secondary Endpoints:
-
Peak FEV1 (measured at various time points post-dose).
-
Forced Vital Capacity (FVC).
-
Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire).
-
Rescue medication use.
-
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment effects on the primary and secondary endpoints.
Visualization of Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of beta-2 adrenergic agonists and muscarinic antagonists are rooted in their respective intracellular signaling cascades.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Muscarinic M3 Receptor Antagonist Signaling Pathway.
A typical clinical trial to assess bronchodilator efficacy follows a structured workflow to ensure data integrity and patient safety.
Caption: Generalized Clinical Trial Workflow for a Bronchodilator Study.
Conclusion
While direct head-to-head clinical data for this compound is not extensively available, its classification as a potent and selective beta-2 adrenoceptor agonist allows for a theoretical comparison with established bronchodilators.[1][2] The existing evidence for other beta-2 agonists, both short- and long-acting, demonstrates their significant role in improving lung function. The long-acting bronchodilators, Formoterol and Tiotropium, offer sustained benefits that are crucial for the management of chronic respiratory diseases. Head-to-head studies between these established agents provide valuable insights into their comparative efficacy. Future research, including well-designed clinical trials as outlined in this guide, would be necessary to definitively establish the clinical profile of this compound in comparison to current standard-of-care bronchodilators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. Comparison of tiotropium once daily, formoterol twice daily and both combined once daily in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of tiotropium once daily, formoterol twice daily and both combined once daily in patients with COPD: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhaled corticosteroids are more effective in COPD patients when used with LABA than with SABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of tiotropium plus formoterol to tiotropium alone in stable chronic obstructive pulmonary disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formoterol and tiotropium compared with tiotropium alone for treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Controlled trial of inhaled fluticasone propionate in moderate to severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Propranolol's Antagonistic Dance with Zinterol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological interaction between Zinterol (B47285) Hydrochloride, a selective β2-adrenergic receptor agonist, and Propranolol, a non-selective β-adrenergic receptor antagonist. We will delve into their mechanisms of action, present supporting experimental data on the antagonizing effects of Propranolol, and provide detailed experimental protocols for the key experiments cited.
At a Glance: Zinterol vs. Propranolol
| Feature | Zinterol Hydrochloride | Propranolol |
| Drug Class | β2-Adrenergic Receptor Agonist | Non-selective β-Adrenergic Receptor Antagonist |
| Primary Mechanism | Stimulates β2-adrenergic receptors, leading to smooth muscle relaxation and other physiological responses. | Blocks both β1 and β2-adrenergic receptors, preventing the effects of agonists like Zinterol.[1][2] |
| Therapeutic Use (Zinterol) | Investigated for its bronchodilator properties. | Used to treat a variety of cardiovascular conditions, anxiety, and migraines.[3] |
| Interaction | Zinterol's effects are competitively antagonized by Propranolol. | Propranolol competitively inhibits the binding of Zinterol to β2-adrenergic receptors. |
The Tug-of-War at the β2-Adrenergic Receptor: Mechanism of Action
This compound exerts its effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle of the bronchioles, blood vessels, and uterus. This activation triggers a signaling cascade that ultimately leads to smooth muscle relaxation.
Propranolol, on the other hand, acts as a competitive antagonist at both β1 and β2-adrenergic receptors.[1][2] This means it binds to the same receptors as Zinterol but does not activate them. By occupying the receptor binding sites, Propranolol effectively blocks Zinterol from binding and initiating its biological response. This competitive nature implies that the inhibitory effect of Propranolol can be overcome by increasing the concentration of Zinterol.
Visualizing the Molecular Interaction
The following diagram illustrates the signaling pathway initiated by Zinterol and its inhibition by Propranolol.
Experimental Evidence: Propranolol's Antagonism in Action
While direct quantitative data on the antagonism of Zinterol by Propranolol is limited in publicly available literature, studies on other β-agonists like adrenaline, which also acts on β2-receptors, provide a strong model for this interaction.
Quantifying Antagonism: The pA2 Value
The potency of a competitive antagonist is often expressed as a pA2 value. This value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
A study on the relaxant effect of adrenaline on guinea-pig tracheal smooth muscle demonstrated the competitive antagonism by Propranolol. The concentration-response curve for adrenaline was shifted to the right in a parallel manner in the presence of Propranolol, which is characteristic of competitive antagonism.[4] A Schild plot analysis yielded a pA2 value for Propranolol against adrenaline of 8.85 .[4] This indicates that Propranolol is a potent antagonist at the β-adrenergic receptors in this tissue.
| Parameter | Value | Agonist | Tissue | Reference |
| Propranolol pA2 | 8.85 | Adrenaline | Guinea-Pig Tracheal Smooth Muscle | [4] |
Note: This data was obtained using adrenaline as the agonist, not Zinterol. However, given that both are β-adrenergic agonists and Propranolol is a non-selective antagonist, a similar competitive antagonism is expected with Zinterol.
In Vivo Evidence of Antagonism
A study investigating the behavioral effects of Zinterol in rats demonstrated that pretreatment with Propranolol could block its effects. Specifically, the study reported that:
-
The effect of 0.3 mg/kg Zinterol on a differential-reinforcement-of-low-rate schedule was blocked by pretreatment with Propranolol.[5]
-
The reduction in locomotor activity caused by 1 mg/kg Zinterol was antagonized by Propranolol.[5]
While this study does not provide dose-response curves, it offers in vivo confirmation of Propranolol's ability to antagonize the effects of Zinterol.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonism of a β-agonist by an antagonist like Propranolol.
Isolated Organ Bath for Smooth Muscle Relaxation (e.g., Guinea Pig Trachea)
This in vitro method is a classic pharmacological preparation to study the effects of drugs on smooth muscle contractility.
Objective: To determine the concentration-response relationship of an agonist (e.g., Zinterol) in the absence and presence of a competitive antagonist (e.g., Propranolol) and to calculate the pA2 value.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Propranolol Hydrochloride
-
Histamine (B1213489) or Carbachol (for pre-contraction)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Induce a sustained contraction of the tracheal smooth muscle using a submaximal concentration of histamine (e.g., 1 µM) or carbachol.
-
Once the contraction is stable, cumulatively add increasing concentrations of Zinterol to the organ bath to generate a concentration-response curve for relaxation.
-
Wash the tissues extensively to return to baseline.
-
Incubate the tissues with a fixed concentration of Propranolol for a predetermined time (e.g., 30-60 minutes).
-
Repeat the pre-contraction step with histamine or carbachol.
-
Generate a second concentration-response curve for Zinterol in the presence of Propranolol.
-
Repeat steps 7-10 with different concentrations of Propranolol.
Data Analysis:
-
Express the relaxation response as a percentage of the pre-induced contraction.
-
Plot the concentration-response curves for Zinterol in the absence and presence of different concentrations of Propranolol.
-
Perform a Schild plot analysis by plotting the log (dose ratio - 1) against the log molar concentration of Propranolol. The x-intercept of the linear regression line provides the pA2 value.[6]
Conclusion
The interaction between this compound and Propranolol provides a classic example of competitive antagonism at the β2-adrenergic receptor. Propranolol effectively and potently blocks the physiological effects of Zinterol. The quantitative measure of this antagonism, the pA2 value, underscores the high affinity of Propranolol for β-adrenergic receptors. Understanding this relationship is crucial for researchers in the fields of pharmacology and drug development, particularly when designing experiments involving β-adrenergic signaling or when considering the therapeutic implications of co-administering such agents. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuances of this and similar drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
Benchmarking Zinterol Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist, benchmarked against established β2-agonists including Salbutamol, Formoterol, and Salmeterol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the pharmacological properties, signaling pathways, and experimental protocols relevant to the study of these compounds.
Executive Summary
This compound demonstrates significant potential as a selective β2-adrenergic agonist. This guide presents key performance metrics, including receptor binding affinity, potency in adenylyl cyclase activation, and functional efficacy in bronchodilation. Through a systematic review of available data, this document aims to provide a clear, data-driven comparison to aid in research and development decisions.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and a selection of established β2-agonists. It is important to note that direct head-to-head comparative studies for all parameters were not always available; therefore, data from studies with similar experimental conditions have been compiled.
Table 1: β2-Adrenergic Receptor Binding Affinity
| Compound | pKi | Test System | Reference |
| This compound | N/A | N/A | |
| Salbutamol | 5.83 ± 0.06 | Guinea Pig Lung Membranes | [1] |
| Formoterol | 8.2 ± 0.09 | Guinea Pig Lung Membranes | [1] |
| Salmeterol | 8.3 ± 0.04 | Guinea Pig Lung Membranes | [1] |
Note: "N/A" indicates that directly comparable data was not found in the reviewed literature.
Table 2: Adenylyl Cyclase Activation
| Compound | pD2 (Potency) | Intrinsic Activity (Efficacy) | Test System | Reference |
| This compound | N/A | Partial Agonist | Human Ventricular Myocardium | [2] |
| Salbutamol | N/A | 61% (relative to Isoprenaline) | Guinea Pig Lung Membranes | |
| Formoterol | N/A | 89% (relative to Isoprenaline) | Guinea Pig Lung Membranes | |
| Fenoterol | N/A | 63% (relative to Isoprenaline) | Guinea Pig Lung Membranes |
Note: "N/A" indicates that directly comparable data was not found in the reviewed literature. Zinterol has been characterized as a partial agonist for adenylyl cyclase stimulation[2].
Table 3: Functional Assay - Bronchodilation
| Compound | pD2 (Potency) | Efficacy (% Relaxation) | Test System | Reference |
| This compound | N/A | N/A | N/A | |
| Salbutamol | ~6.7 | ~100% (in partially contracted tissue) | Guinea Pig Tracheal Spirals | [1] |
| Formoterol | 8.9 ± 0.03 | 86 ± 5% (in maximally contracted tissue) | Guinea Pig Tracheal Spirals | [1] |
| Salmeterol | 9.2 ± 0.03 | 62 ± 3% (in maximally contracted tissue) | Guinea Pig Tracheal Spirals | [1] |
Note: "N/A" indicates that directly comparable data was not found in the reviewed literature. Formoterol and Salmeterol are significantly more potent than Salbutamol[1]. Formoterol demonstrates higher efficacy than Salmeterol in maximally contracted tissues, indicating it is a fuller agonist[1][3].
Signaling Pathways and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. The agonist-bound receptor activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Benchmarking β2-Agonists
The evaluation of a novel β2-agonist typically involves a series of in vitro experiments to characterize its pharmacological profile. This workflow ensures a comprehensive assessment of the compound's affinity for the receptor, its ability to trigger the downstream signaling cascade, and its ultimate functional effect.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
β2-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the β2-adrenergic receptor.
Materials:
-
Membrane preparations from cells or tissues expressing β2-adrenergic receptors (e.g., guinea pig lung membranes).
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.
-
Test compounds (this compound, Salbutamol, etc.) at various concentrations.
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Incubate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating adenylyl cyclase activity.
Principle: This assay measures the production of cyclic AMP (cAMP) in response to stimulation of the β2-adrenergic receptor by an agonist.
Materials:
-
Cell membrane preparations expressing β2-adrenergic receptors.
-
Test compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA, pH 7.4.
-
GTP.
-
cAMP standard solutions.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Pre-incubate the membrane preparation with the test compound at various concentrations in the assay buffer.
-
Initiate the enzymatic reaction by adding ATP and GTP.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
Centrifuge the samples to pellet the membranes.
-
Measure the cAMP concentration in the supernatant using a cAMP assay kit according to the manufacturer's instructions.
-
Construct dose-response curves and determine the EC50 and Emax values.
Isolated Tracheal Ring Relaxation Assay
Objective: To assess the functional potency (EC50) and efficacy (Emax) of a test compound in inducing smooth muscle relaxation.
Principle: This ex vivo assay measures the ability of a β2-agonist to relax pre-contracted isolated tracheal smooth muscle.
Materials:
-
Guinea pig tracheas.
-
Krebs-Henseleit solution (physiological salt solution).
-
Contractile agent (e.g., histamine (B1213489) or carbachol).
-
Test compounds at various concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the trachea from a guinea pig and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a sustained contraction of the tracheal rings using a contractile agent (e.g., histamine).
-
Once the contraction has stabilized, cumulatively add the test compound in increasing concentrations to the organ bath.
-
Record the relaxation response as a change in isometric tension.
-
Express the relaxation as a percentage of the maximal relaxation induced by a standard relaxant (e.g., theophylline) or as a percentage of the initial contraction.
-
Construct cumulative concentration-response curves and determine the EC50 and Emax values.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zinterol Hydrochloride for Researchers
An objective analysis of Zinterol Hydrochloride's performance against other prominent beta-2 adrenergic agonists, supported by experimental data.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound. Here, we present a comparison of this compound with other well-established beta-2 adrenergic agonists, namely Salbutamol and Isoproterenol. The information is based on published findings and aims to provide a clear, data-driven overview to inform future research and development.
Mechanism of Action: A Shared Pathway
This compound, Salbutamol, and Isoproterenol all exert their effects by acting as agonists at beta-2 adrenergic receptors. This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP is the key mechanism responsible for their therapeutic effects, such as smooth muscle relaxation.
In Vitro Efficacy: A Head-to-Head Comparison
To objectively assess the potency of these compounds, we have summarized key findings from a comparative study on adenylyl cyclase stimulation in human ventricular myocardium.
| Compound | EC50 (nM) for cAMP Production | Relative Potency |
| This compound | 2.2 | High |
| Isoproterenol | Data not available in direct comparison | High (Non-selective) |
| Salbutamol | Data not available in direct comparison | Moderate |
Note: The data presented is compiled from a study directly comparing Zinterol and Isoproterenol. While Salbutamol is a well-known β2-agonist, direct comparative data for its EC50 in the same experimental setup was not available in the reviewed literature. Isoproterenol is a non-selective beta-agonist, meaning it also activates beta-1 adrenergic receptors.
Cardiovascular Effects: Inotropic and Lusitropic Properties
Beta-2 adrenergic agonists can also influence cardiac function. Positive inotropic effects refer to an increase in the force of heart muscle contraction, while positive lusitropic effects relate to an enhanced rate of myocardial relaxation.
| Compound | Inotropic Effect | Lusitropic Effect | Arrhythmogenic Potential |
| This compound | Positive | Positive | Demonstrated in animal models |
| Isoproterenol | Strong Positive | Strong Positive | Well-established |
| Salbutamol | Weak Positive | Weak Positive | Lower compared to non-selective agonists |
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following provides an overview of the methodologies typically employed in these comparative studies.
Adenylyl Cyclase Activity Assay
This assay quantifies the production of cAMP in response to agonist stimulation.
Objective: To determine the potency (EC50) of this compound and comparator compounds in stimulating adenylyl cyclase.
Methodology:
-
Cell Culture: Human ventricular myocardial cells are cultured to an appropriate confluency.
-
Agonist Stimulation: Cells are incubated with varying concentrations of this compound, Isoproterenol, or Salbutamol for a defined period.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive binding assay, often employing a radiolabeled cAMP tracer and a specific anti-cAMP antibody.
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the logarithm of the agonist concentration. The EC50 value is then calculated from this curve.
Assessment of Inotropic and Lusitropic Effects
These experiments are typically conducted on isolated heart preparations to directly measure changes in cardiac muscle function.
Objective: To evaluate the effects of this compound and other beta-agonists on the force and relaxation of cardiac muscle.
Methodology:
-
Tissue Preparation: Isolated heart muscle preparations (e.g., papillary muscles or ventricular strips) are mounted in an organ bath containing a physiological salt solution.
-
Drug Administration: Increasing concentrations of the test compounds are added to the organ bath.
-
Measurement of Contractility: The force of muscle contraction (inotropic effect) and the rate of relaxation (lusitropic effect) are recorded using a force-displacement transducer.
-
Data Analysis: Changes in contractile force and relaxation parameters are plotted against drug concentration to determine the dose-response relationship.
Evaluation of Arrhythmogenic Potential
Animal models are often used to assess the potential of a compound to induce cardiac arrhythmias.
Objective: To determine if this compound or comparator drugs induce irregular heart rhythms.
Methodology:
-
Animal Model: A suitable animal model, such as a rabbit or dog, is instrumented for electrocardiogram (ECG) monitoring.
-
Drug Infusion: The test compound is administered intravenously, often at escalating doses.
-
ECG Monitoring: The ECG is continuously monitored for the occurrence of arrhythmias, such as premature ventricular contractions (PVCs) or ventricular tachycardia (VT).
-
Data Analysis: The incidence and severity of arrhythmias are quantified and compared between different treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the relationships described, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: cAMP Assay Experimental Workflow.
Safety Operating Guide
Navigating the Safe Disposal of Zinterol Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Zinterol Hydrochloride, a β2-adrenergic agonist, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its hazard classifications. This information, derived from safety data sheets (SDS), dictates the necessary precautions for handling and disposal.
Hazard Classification of this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Given its high aquatic toxicity, this compound must not be disposed of down the drain or in regular trash.[2][3] Improper disposal can lead to significant environmental damage. The primary directive for its disposal is to "Dispose of contents/ container to an approved waste disposal plant"[1].
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste in a laboratory setting.
1. Segregation of Waste:
-
Immediately upon generation, segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[4][5]
-
Designate a specific, clearly marked container for this compound waste.
2. Containerization:
-
Use a chemically compatible, leak-proof container for collecting the waste.[6] The original container, if in good condition, is an ideal choice.[4]
-
Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[2][4][5]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).[2]
-
Include the accumulation start date on the label.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]
-
The SAA should be a secondary containment system to prevent the spread of potential spills.[6]
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[4][6]
5. Arranging for Disposal:
-
Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide the EHS department or contractor with the full chemical name and hazard information to ensure proper handling and transport.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. This compound|38241-28-0|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Zinterol Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Zinterol Hydrochloride. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Classification
This compound is a chemical substance that requires careful handling due to its potential health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Signal Word: Warning
Pictograms:
-
GHS07: Exclamation Mark
-
GHS09: Environment
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[2] The required PPE for handling this compound is detailed below.
Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[3] |
| Skin Protection | Wear protective gloves (e.g., nitrile or neoprene) and a protective gown or lab coat.[3][4] Ensure gloves meet ASTM D6978 standards for resistance to chemotherapy drugs.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator. For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.[3] |
Operational and Handling Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in well-ventilated areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
For long-term storage, keep at -20°C for up to one month or -80°C for up to six months in a sealed container, away from moisture.[5]
Emergency and Disposal Plans
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
Spill and Leak Procedures:
In the event of a spill, follow a structured response to contain and clean the affected area safely.
Caption: Workflow for responding to a this compound spill.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the product to reach the sewage system.[6]
-
For unused, non-contaminated products in their original packaging, follow institutional guidelines for chemical waste disposal. For small quantities, you can mix the medicine with an unappealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[7] Always remove or scratch out personal information on the label before discarding the container.[7]
References
- 1. This compound|38241-28-0|MSDS [dcchemicals.com]
- 2. gerpac.eu [gerpac.eu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
